Product packaging for Cadazolid(Cat. No.:CAS No. 1025097-10-2)

Cadazolid

Cat. No.: B606452
CAS No.: 1025097-10-2
M. Wt: 585.6 g/mol
InChI Key: XWFCFMXQTBGXQW-GOSISDBHSA-N
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Description

Cadazolid (ACT-179811) is a novel, hybrid antibiotic that combines the pharmacophores of an oxazolidinone and a fluoroquinolone, resulting in a unique biological profile . Its primary mechanism of action is the potent inhibition of bacterial protein synthesis by binding to the peptidyl transferase centre of the 50S ribosomal subunit . A secondary, weaker inhibition of DNA synthesis has also been observed . This dual action may contribute to its potent in vitro activity against Clostridioides difficile , including hypervirulent and epidemic strains like BI/NAP1/027, as well as strains resistant to linezolid and fluoroquinolones . This compound is minimally absorbed systemically and acts locally in the gastrointestinal tract, making it an excellent research tool for studying gastrointestinal infections . Its propensity to spontaneously select for resistant mutants is low, and it exhibits minimal impact on the normal anaerobic gut flora, which is a significant area of investigation . Although clinical development for the treatment of C. difficile infection has been discontinued, this compound remains a valuable compound for microbiological and mechanistic research into Gram-positive pathogens and antibiotic action . This product is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29F2N3O8 B606452 Cadazolid CAS No. 1025097-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145234
Record name Cadazolid
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Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1025097-10-2
Record name Cadazolid
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Record name Cadazolid [USAN:INN]
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Record name Cadazolid
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Record name CADAZOLID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Pronged Attack: Unraveling Cadazolid's Mechanism of Action Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cadazolid is a novel hybrid antibiotic, integrating structural features of both oxazolidinone and quinolone classes, that exhibits potent activity against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy. The primary mode of action is the potent inhibition of bacterial protein synthesis, a characteristic derived from its oxazolidinone moiety.[1][3] Concurrently, this compound exerts a secondary, weaker inhibitory effect on DNA synthesis, attributable to its quinolone component.[1][3] This dual mechanism not only contributes to its bactericidal activity but also results in the significant downstream inhibition of toxin production and sporulation, key virulence factors in C. difficile infections.[4] This document details the experimental evidence for this dual-action mechanism, presents quantitative data on its inhibitory activities, and provides comprehensive protocols for the key assays used in its characterization.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound's unique chemical structure allows it to simultaneously target two critical cellular processes in C. difficile: protein synthesis and DNA synthesis.

Primary Mechanism: Potent Inhibition of Protein Synthesis

The principal antibacterial effect of this compound is the inhibition of protein synthesis.[1][5] This action is characteristic of its oxazolidinone component. Macromolecular labeling studies have demonstrated that this compound is a potent inhibitor of the incorporation of radiolabeled L-leucine into cellular proteins.[6] The half-maximal inhibitory concentrations (IC50) for protein synthesis are in the sub-microgram per milliliter range, indicating high potency.[6] This inhibition is maintained even in strains of C. difficile that are resistant to linezolid, another oxazolidinone antibiotic.[6]

Secondary Mechanism: Weak Inhibition of DNA Synthesis

In addition to its primary effect on protein synthesis, this compound also demonstrates a weaker inhibitory effect on DNA synthesis.[1][3] This secondary mechanism is attributed to the fluoroquinolone moiety of the molecule.[3] Macromolecular labeling experiments have shown that this compound can inhibit the incorporation of radiolabeled adenine into nucleic acids, albeit at significantly higher concentrations than those required for protein synthesis inhibition.[6] The IC50 values for DNA synthesis inhibition are at least 60-fold higher than those for protein synthesis inhibition.[6] While this effect is less potent, it contributes to the overall antibacterial activity of the drug.[3]

Quantitative Analysis of Inhibitory Activity

The potency of this compound's dual mechanism of action has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against C. difficile.

Table 1: Inhibition of Macromolecular Synthesis in C. difficile
MacromoleculeAssay PrecursorIC50 Range (µg/mL)Reference
Protein SynthesisL-Leucine0.08 - 0.31[6]
DNA SynthesisAdenine12.0 - 18.6[6]
Table 2: In Vitro Translation Inhibition in C. difficile Cell Extracts
Strain TypeIC50 Range (µg/mL)Reference
Linezolid-Susceptible0.12 - 0.5[6]
Linezolid-Resistant0.12 - 0.5[6]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound and Comparators against C. difficile
AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)References
This compound 0.06 - 0.5 0.125 0.25 [3][4][7]
Vancomycin0.5 - 2.00.51.0[8]
MetronidazoleNot specifiedNot specified1.0[3]
MoxifloxacinNot specifiedNot specified16[3]
LinezolidNot specifiedNot specified16[3]

Downstream Effects on Virulence Factors

This compound's potent inhibition of protein synthesis leads to significant downstream effects on key C. difficile virulence factors.

  • Toxin Production: this compound strongly inhibits the de novo formation of toxins A and B, even at sub-inhibitory concentrations (0.25x MIC).[1][3] This is a direct consequence of halting the translation of the toxin-encoding genes.

  • Spore Formation: The formation of resilient spores, which are crucial for disease transmission and recurrence, is also substantially inhibited by this compound at growth-inhibitory concentrations.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Macromolecular Synthesis Inhibition Assay

This assay measures the effect of an antibiotic on the synthesis of proteins and DNA by quantifying the incorporation of radiolabeled precursors.

Materials:

  • C. difficile strains

  • Anaerobic glove box (85% N₂, 10% CO₂, 5% H₂)

  • Supplemented Brucella broth

  • Radiolabeled precursors: [³H]L-leucine (for protein synthesis) and [³H]adenine (for nucleic acid synthesis)

  • This compound and other test compounds

  • Trichloroacetic acid (TCA), 10%

  • Sodium hydroxide (NaOH), 1.3 M

  • Scintillation counter and vials

  • Filter paper

Procedure:

  • Culture Preparation: Grow C. difficile strains anaerobically in supplemented Brucella broth to the mid-logarithmic phase.

  • Antibiotic Exposure: Aliquot the bacterial culture into tubes and add serial dilutions of this compound or control antibiotics. Incubate for a short pre-incubation period (e.g., 15 minutes) under anaerobic conditions at 37°C.

  • Radiolabeling: Add the appropriate radiolabeled precursor ([³H]L-leucine or [³H]adenine) to each tube and incubate for 1 hour at 37°C under anaerobic conditions.

  • Stopping the Reaction: Terminate the incorporation reaction by adding cold 10% TCA.

  • Nucleic Acid Separation (for DNA synthesis): To specifically measure DNA synthesis when using [³H]adenine, treat the samples with 1.3 M NaOH at 65°C for 1 hour to hydrolyze RNA.

  • Precipitation and Washing: Precipitate the macromolecules on ice. Collect the precipitate by filtration through filter paper and wash with cold TCA to remove unincorporated radiolabel.

  • Quantification: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each antibiotic concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][9][10]

Materials:

  • C. difficile isolates

  • Supplemented Brucella agar (supplemented with hemin, vitamin K1, and laked sheep blood)[2]

  • This compound and other test antibiotics

  • Anaerobic glove box or jars

  • Sterile saline or broth

  • McFarland turbidity standards (0.5)

  • Steers replicator (optional)

Procedure:

  • Media Preparation: Prepare supplemented Brucella agar plates containing serial two-fold dilutions of each antibiotic to be tested. A growth control plate with no antibiotic is also prepared. Allow the agar to solidify.

  • Inoculum Preparation: From a 24-48 hour pure culture of C. difficile on a non-selective agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Inoculation: Inoculate the prepared agar plates with the bacterial suspension. This can be done by spotting a standardized volume (e.g., 1-2 µL) of the inoculum onto the agar surface, often using a Steers replicator for testing multiple isolates simultaneously.[11]

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48 hours.[11]

  • MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Visualizations of Mechanisms and Workflows

Diagram 1: Dual Mechanism of Action of this compound

Cadazolid_Mechanism cluster_protein Primary Action cluster_dna Secondary Action (Weaker) This compound This compound Ribosome Bacterial Ribosome This compound->Ribosome Inhibits DNA_Gyrase DNA Gyrase/ Topoisomerase This compound->DNA_Gyrase Weakly Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Toxin_Sporulation Toxin Production & Spore Formation Protein_Synthesis->Toxin_Sporulation Required for Bactericidal_Effect_P Bactericidal Effect Protein_Synthesis->Bactericidal_Effect_P Essential for Cell Viability DNA_Synthesis DNA Synthesis DNA_Gyrase->DNA_Synthesis Enables Bactericidal_Effect_D Bactericidal Effect DNA_Synthesis->Bactericidal_Effect_D Essential for Replication

Caption: Dual inhibitory action of this compound on protein and DNA synthesis in C. difficile.

Diagram 2: Experimental Workflow for Macromolecular Synthesis Inhibition Assay```dot

Macromolecular_Synthesis_Workflow cluster_prep Preparation cluster_labeling Labeling & Termination cluster_processing Processing & Analysis Start Start: C. difficile Culture (Log Phase) Aliquot Aliquot Culture Start->Aliquot Add_Antibiotic Add Serial Dilutions of this compound Aliquot->Add_Antibiotic Pre_Incubate Pre-incubate (15 min, 37°C) Add_Antibiotic->Pre_Incubate Add_Radiolabel Add [3H]Leucine or [3H]Adenine Pre_Incubate->Add_Radiolabel Incubate Incubate (1 hr, 37°C) Add_Radiolabel->Incubate Stop_Reaction Stop with Cold TCA Incubate->Stop_Reaction Precipitate Precipitate Macromolecules Stop_Reaction->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation Analyze Calculate % Inhibition and IC50 Scintillation->Analyze

Caption: Workflow for MIC determination using the agar dilution method.

Conclusion

This compound presents a compelling mechanism of action against Clostridioides difficile, characterized by a potent, primary inhibition of protein synthesis and a secondary, weaker inhibition of DNA synthesis. This dual-pronged attack not only ensures effective bactericidal activity but also curtails the production of key virulence factors, namely toxins and spores. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of novel antimicrobial agents for the treatment of C. difficile infections. Although clinical development of this compound has been discontinued, the understanding of its unique mechanism of action can inform the development of future antibiotics targeting this challenging pathogen.

References

The Quinoxolidinone Antibiotic Cadazolid: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is a novel, experimental antibiotic belonging to the quinoxolidinone class, which was developed for the treatment of Clostridioides difficile infection (CDI), a significant cause of nosocomial diarrhea.[1][2] It represents a hybrid chemical structure, combining the pharmacophores of an oxazolidinone and a fluoroquinolone.[3][4] This unique design aims to leverage the mechanisms of both classes to achieve potent activity against C. difficile while minimizing systemic absorption, thereby concentrating the drug in the gastrointestinal tract.[5][6] this compound's primary mechanism of action is the inhibition of bacterial protein synthesis, with a secondary, weaker effect on DNA synthesis.[3][7] Although it showed promise in early clinical trials, its development was discontinued after Phase 3 trials did not consistently meet primary endpoints of non-inferiority to vancomycin.[1][8] This document provides an in-depth technical guide to the chemical structure, synthesis, mechanism of action, and key experimental data of this compound.

Chemical Structure

This compound is a complex molecule characterized by the fusion of oxazolidinone and fluoroquinolone moieties.[4] The structure is designed for potent antibacterial activity while maintaining poor aqueous solubility, which limits systemic absorption and concentrates the drug in the colon.[5][9]

IUPAC Name: 1-Cyclopropyl-6-fluoro-7-[4-({2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][7][10]

Chemical Formula: C₂₉H₂₉F₂N₃O₈[10]

Molar Mass: 585.561 g·mol⁻¹[1]

The molecule consists of five rings: the A- and B-rings are characteristic of oxazolidinones, while a C-ring links this pharmacophore to the fluoroquinolone portion.[4]

Figure 1: Simplified 2D representation of this compound's chemical structure.

Synthesis Pathway

The specific, proprietary synthesis pathway for this compound (ACT-179811) as developed by Actelion Pharmaceuticals Ltd. is not fully detailed in publicly available literature.[3] However, the synthesis of quinoxolidinones generally involves a multi-step process to couple the distinct fluoroquinolone and oxazolidinone pharmacophores. The process would logically involve the synthesis of the two core moieties separately, followed by their condensation via a suitable linker.

A plausible high-level synthetic approach would be:

  • Synthesis of the Fluoroquinolone Core: Starting from a substituted aniline, a series of reactions including cyclization, esterification, and introduction of the cyclopropyl group at the N-1 position and fluorine at C-6 would form the quinolone ring system.

  • Synthesis of the Oxazolidinone Moiety: This typically involves the preparation of a substituted phenyl oxazolidinone, including the stereospecific introduction of the (R)-5-(hydroxymethyl) group.

  • Synthesis of the Piperidine Linker: A 4-hydroxy-4-(phenoxymethyl)piperidine derivative is prepared to act as the bridge.

  • Coupling and Final Assembly: The final steps would involve coupling the piperidine linker to the oxazolidinone moiety via a Williamson ether synthesis, followed by a nucleophilic aromatic substitution reaction to attach the entire linker-oxazolidinone fragment to the C-7 position of the fluoroquinolone core.

Synthesis_Pathway A Substituted Aniline Precursors B Fluoroquinolone Core Synthesis A->B H Final Coupling with Fluoroquinolone Core B->H C Epichlorohydrin & Substituted Phenol D Oxazolidinone Moiety Synthesis C->D G Coupling of Linker and Oxazolidinone D->G E Piperidine Precursor F Piperidine Linker Synthesis E->F F->G G->H I This compound H->I

Figure 2: A generalized, high-level synthesis pathway for this compound.

Mechanism of Action

This compound exerts a dual but asymmetric antibacterial effect. Its primary mode of action is the potent inhibition of bacterial protein synthesis, a characteristic inherited from its oxazolidinone component.[3][7][11] It also weakly inhibits DNA synthesis, a feature of its fluoroquinolone moiety.[3][7]

  • Protein Synthesis Inhibition: this compound binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[12] This binding interferes with the correct positioning of aminoacyl-tRNA at the A-site, thereby blocking the peptidyl transferase reaction and halting protein elongation.[12] This is the dominant mechanism responsible for its antibacterial effect.

  • DNA Synthesis Inhibition: The fluoroquinolone portion of this compound confers a secondary, much weaker ability to inhibit bacterial type II DNA topoisomerases (DNA gyrase and topoisomerase IV).[3] However, in assays with C. difficile DNA gyrase, this compound demonstrated no significant inhibition at its maximum solubility, suggesting this mechanism is not its primary driver of efficacy against this pathogen.[3]

MoA_Pathway cluster_cell Bacterial Cell (C. difficile) This compound This compound Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->Ribosome Strong Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Weak Inhibition Protein_Synth Protein Synthesis DNA_Synth DNA Replication Bacterial_Death Bacteriostasis & Inhibition of Toxin/Spore Formation Protein_Synth->Bacterial_Death Primary Pathway DNA_Synth->Bacterial_Death Secondary Pathway

Figure 3: Mechanism of Action of this compound.

Quantitative Data

In Vitro Activity & Inhibition

The in vitro potency of this compound was evaluated through macromolecular labeling studies and determination of Minimum Inhibitory Concentrations (MIC).

Parameter Organism / Condition This compound Linezolid Moxifloxacin Reference
MIC₉₀ (μg/mL) C. difficile (23 strains)0.251616[13]
MIC Range (μg/mL) C. difficile (23 strains)0.125 - 0.5--[13]
Protein Synthesis IC₅₀ (μg/mL) C. difficile (wild-type)0.08 - 0.311.7 - 68-[3]
DNA Synthesis IC₅₀ (μg/mL) C. difficile (wild-type)12.0 - 18.6-2.3 - 43[3]

Table 1: In Vitro Activity and Macromolecular Synthesis Inhibition of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy male subjects demonstrated that this compound has very low systemic absorption after oral administration.[6]

Parameter Dose / Condition Value Reference
Max. Plasma Concentration (Cₘₐₓ) Single 300 mg dose (Fasted)0.73 ng/mL[6]
Max. Plasma Concentration (Cₘₐₓ) Single 300 mg dose (Fed)1.87 ng/mL[6]
Area Under Curve (AUC₀₋t) Single 300 mg dose (Fed)15.69 ng·h/mL[6]
Urinary Recovery Multiple Doses<0.015%[6]
Fecal Recovery (Cumulative) Multiple Doses81.0% - 93.5%[6]
Aqueous Solubility -~150 ng/mL[5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects.

Clinical Efficacy (Phase 3 Trials)

The IMPACT 1 and IMPACT 2 trials were Phase 3, randomized, double-blind studies comparing this compound (250 mg twice daily) to Vancomycin (125 mg four times daily) for 10 days in patients with CDI.[8]

Endpoint Trial This compound Group Vancomycin Group Treatment Difference (95% CI) Reference
Clinical Cure (mITT) IMPACT 184% (253/302)85% (271/318)-1.4% (-7.2 to 4.3)[8]
Clinical Cure (mITT) IMPACT 281% (235/290)86% (258/301)-4.7% (-10.7 to 1.3)[8]
CDI Recurrence (mITT, among cured) IMPACT 115.0% (38/253)21.4% (58/271)-[14]
CDI Recurrence (mITT, among cured) IMPACT 215.7% (37/235)17.8% (46/258)-[14]

mITT: modified Intention-to-Treat population. The pre-specified non-inferiority margin was -10%. Non-inferiority was met in IMPACT 1 but not in IMPACT 2.[8]

Experimental Protocols

Macromolecular Labeling for Mechanism of Action

This protocol was used to determine the primary target of this compound within the bacterial cell.[3][7]

Objective: To measure the effect of this compound on the synthesis of proteins, nucleic acids, and cell wall components in C. difficile.

Methodology:

  • Bacterial Culture: C. difficile strains were grown in an anaerobic glove box to the early exponential phase.

  • Labeling: The bacterial cultures were incubated with radiolabeled precursors:

    • Protein Synthesis: ³H-L-leucine

    • Nucleic Acid Synthesis: ³H-adenine

    • Cell Wall Synthesis: ³H-N-acetyl-D-glucosamine

  • Inhibitor Addition: Various concentrations of this compound or control antibiotics (linezolid, moxifloxacin) were added to the cultures.

  • Incubation: The cultures were incubated for a defined period to allow for the incorporation of the radiolabeled precursors into macromolecules.

  • Precipitation: The synthesis was stopped by adding trichloroacetic acid (TCA), which precipitates large macromolecules (proteins, DNA, etc.) but not the unincorporated small precursors.

  • Quantification: The precipitated material was collected on filters, and the radioactivity was measured using a scintillation counter.

  • Analysis: The amount of radioactivity incorporated in the presence of the antibiotic was compared to untreated controls to calculate the percent inhibition. IC₅₀ values were determined by plotting inhibition versus drug concentration.[3]

Protocol_Workflow A 1. Culture C. difficile to Exponential Phase B 2. Add Radiolabeled Precursors (Leucine, Adenine, etc.) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate to Allow Macromolecule Synthesis C->D E 5. Stop Reaction with TCA (Precipitates Macromolecules) D->E F 6. Collect Precipitate on Filters E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Figure 4: Experimental workflow for macromolecular labeling assays.
Phase 3 Clinical Trial Design (IMPACT 1 & 2)

This protocol outlines the design of the pivotal clinical trials for this compound.[8]

Objective: To assess the efficacy and safety of this compound compared to Vancomycin in patients with CDI.

Methodology:

  • Study Design: Two identical, multicenter, double-blind, placebo-controlled, non-inferiority, randomized Phase 3 trials.[8]

  • Patient Population: Adults (≥18 years) with mild-to-moderate or severe CDI, confirmed by a positive test for C. difficile toxin A or B.[8]

  • Randomization: Patients were randomized 1:1 to receive either this compound or Vancomycin. The allocation was masked to both investigators and participants.[8]

  • Treatment Arms:

    • This compound Arm: Oral this compound 250 mg twice daily plus a vancomycin-matching placebo four times daily for 10 days.

    • Vancomycin Arm: Oral Vancomycin 125 mg four times daily plus a this compound-matching placebo twice daily for 10 days.[8]

  • Primary Endpoint: The primary efficacy outcome was the rate of clinical cure in the modified intention-to-treat (mITT) and per-protocol (PP) populations. Clinical cure was defined as the resolution of diarrhea with no further CDI treatment required for the 10-day treatment period.[8]

  • Secondary Endpoints: Included the rate of CDI recurrence and sustained clinical response (clinical cure without recurrence) over a 30-day follow-up period.[8]

  • Statistical Analysis: The primary analysis was to determine if this compound was non-inferior to Vancomycin, with a pre-defined non-inferiority margin of -10% for the difference in cure rates.[8]

Conclusion

This compound is a structurally unique quinoxolidinone antibiotic that potently inhibits protein synthesis in C. difficile. Its design successfully achieved high concentrations in the gastrointestinal tract with minimal systemic exposure. While it demonstrated a favorable safety profile and lower recurrence rates compared to vancomycin in a Phase 2 trial, the subsequent Phase 3 trials yielded mixed results, failing to consistently demonstrate non-inferiority for clinical cure.[8][15] Consequently, its clinical development was halted.[1] Despite this outcome, the extensive research into this compound provides valuable insights into the design of hybrid antibiotics and the complex challenges of developing new therapies for C. difficile infection. The data and methodologies presented here serve as a comprehensive resource for researchers in the fields of medicinal chemistry, microbiology, and infectious disease.

References

Cadazolid: A Technical Guide to a Novel Quinoxolidinone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is an investigational quinoxolidinone antibiotic that was under development for the treatment of Clostridioides difficile infection (CDI), a leading cause of healthcare-associated diarrhea with significant morbidity and mortality.[1] Structurally, this compound is a hybrid molecule, combining the pharmacophores of an oxazolidinone and a fluoroquinolone.[2][3] This unique structure contributes to its potent activity against C. difficile.[4] The drug was designed to be gut-restricted, minimizing systemic exposure and concentrating its action at the site of infection in the colon.[5][6] While showing promise in early clinical development, the Phase 3 clinical trial program yielded mixed results, ultimately leading to the discontinuation of its development.[7][8] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10][11] Macromolecular labeling experiments have demonstrated that this compound potently inhibits the incorporation of L-leucine, a marker for protein synthesis, in C. difficile.[10] This inhibition occurs at concentrations consistent with its minimum inhibitory concentration (MIC), suggesting that this is its primary mode of antibacterial action.[10]

Interestingly, at substantially higher concentrations, this compound has also been observed to inhibit DNA synthesis, indicating a potential secondary mode of action.[9][10] This dual-action potential is attributed to its hybrid structure. The oxazolidinone moiety is responsible for binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and halting protein synthesis.[3] The fluoroquinolone component, while not the primary driver of its anti-C. difficile activity, may contribute to the weak inhibition of DNA synthesis.[9][12]

Importantly, this compound retains its potent activity against strains of C. difficile that are resistant to linezolid (an oxazolidinone) and fluoroquinolones, indicating a lack of cross-resistance.[9][10] Furthermore, this compound has been shown to inhibit the formation of C. difficile spores and the production of toxins A and B, which are key virulence factors in CDI.[1][13]

Cadazolid_Mechanism_of_Action cluster_bacterium Clostridioides difficile This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Primary Target (Potent Inhibition) DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Secondary Target (Weak Inhibition) Spore_Formation Spore Formation This compound->Spore_Formation Inhibition Protein_Synthesis Protein Synthesis (including Toxin A/B) Ribosome_50S->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Replication->Bacterial_Cell_Death Spore_Formation->Bacterial_Cell_Death

Mechanism of action of this compound against C. difficile.

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of C. difficile isolates, including epidemic and hypervirulent strains such as ribotype 027.[1][4][14] Its activity is significantly greater than that of metronidazole and vancomycin, two standard-of-care treatments for CDI.[4][14]

Compound MIC Range (μg/mL) MIC90 (μg/mL) Reference
This compound0.125 - 0.50.25[1]
This compound0.03 - 0.250.125[4][14]
VancomycinNot specified1[1]
MetronidazoleNot specified1[1]
MoxifloxacinNot specified16[1]
LinezolidNot specified16[1]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Activity

The efficacy of this compound has been evaluated in animal models of CDI, primarily the hamster and mouse models. In these studies, this compound demonstrated dose-dependent protection from diarrhea and death, with a potency similar to that of vancomycin.[1]

Animal Model This compound Dose (mg/kg) Survival Rate (Day 18) Reference
Mouse0.140%[1]
Mouse192%[1]
Mouse1088%[1]
Mouse (Vehicle)012%[1]

Clinical Development

Pharmacokinetics

Phase 1 studies in healthy male subjects showed that this compound is poorly absorbed systemically, with the majority of the compound excreted unchanged in the feces.[6][15] This results in high concentrations of the drug at the site of infection in the colon.[6][15] Plasma concentrations of this compound were low, even at high doses.[6][15]

Parameter Value Conditions Reference
Max Plasma Conc. (Single Dose)< 3.3 ng/mLUp to 3000 mg[6]
Max Plasma Conc. (Multiple Doses)< 6.9 ng/mLUp to 3000 mg twice daily for 10 days[6]
Fecal Recovery81.0% - 93.5%Not specified[6]
Urinary Recovery< 0.015%Not specified[6]
Phase 2 Clinical Trial

A Phase 2 multicenter, randomized, double-blind study evaluated the efficacy and safety of three different oral doses of this compound (250 mg, 500 mg, and 1000 mg twice daily) compared to vancomycin (125 mg four times daily) in patients with CDI.[16][17] The primary endpoint was the clinical cure rate at the test of cure.[16][17] While there was no clear dose-dependent response for clinical cure, all this compound dosages resulted in lower recurrence rates compared to vancomycin, leading to higher sustained clinical response rates.[16][17]

Treatment Group Clinical Cure Rate Recurrence Rate Sustained Clinical Response Reference
This compound 250 mg BID76.5%25.0%60.0%[16][17]
This compound 500 mg BID80.0%18.2%Not specified[16][17]
This compound 1000 mg BID68.4%18.2%46.7%[16][17]
Vancomycin 125 mg QID68.2%50.0%33.3%[16][17]

BID: twice daily; QID: four times daily.

Phase 3 Clinical Trials (IMPACT 1 & 2)

Two identically designed, multicenter, double-blind, non-inferiority Phase 3 trials (IMPACT 1 and IMPACT 2) compared the efficacy and safety of this compound (250 mg twice daily) to vancomycin (125 mg four times daily) for 10 days in patients with CDI.[7][18] The primary endpoint was non-inferiority in clinical cure rate.[7][18]

The results of the IMPACT trials were mixed. In IMPACT 1, this compound was found to be non-inferior to vancomycin for clinical cure.[7][18] However, in IMPACT 2, this compound did not meet the non-inferiority endpoint.[7][18] The safety and tolerability profiles of this compound were similar to vancomycin in both studies.[7][18] These conflicting results ultimately led to the discontinuation of this compound's development.[8]

Trial Population This compound Clinical Cure Rate Vancomycin Clinical Cure Rate Treatment Difference (95% CI) Reference
IMPACT 1Modified Intention-to-Treat84% (253/302)85% (271/318)-1.4 (-7.2 to 4.3)[7][18]
IMPACT 2Modified Intention-to-Treat81% (235/290)86% (258/301)-4.7 (-10.7 to 1.3)[7][18]
IMPACT 1Per-Protocol88% (247/282)92% (264/288)-4.1 (-9.2 to 1.0)[18]
IMPACT 2Per-Protocol87% (214/247)92% (237/259)-4.9 (-10.4 to 0.6)[18]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound against C. difficile is typically determined using the agar incorporation method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinical and reference C. difficile isolates is used, including strains with known resistance profiles to other antibiotics.[14]

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. Serial twofold dilutions of this compound and comparator antibiotics are incorporated into the molten agar.[14]

  • Inoculum Preparation: C. difficile isolates are grown on blood agar plates in an anaerobic chamber at 37°C for 48 hours. Colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.[19]

  • Inoculation: The agar plates containing the antibiotics are inoculated with the bacterial suspensions using a multipoint inoculator.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Hamster Model of CDAD

The hamster model is a well-established model for studying CDI.

  • Animal Housing and Acclimatization: Male Golden Syrian hamsters are housed in cages with free access to food and water and are acclimatized for a period before the experiment.[1]

  • Induction of Susceptibility: Animals are treated with a single subcutaneous injection of clindamycin phosphate (10 mg/kg) to disrupt their normal gut flora.[1]

  • Infection: One day after clindamycin administration, hamsters are challenged by oral gavage with a suspension of toxigenic C. difficile (e.g., 105 CFU of strain VPI 10463).[1]

  • Treatment: Treatment with this compound, a comparator drug (e.g., vancomycin), or vehicle is initiated, typically administered orally once or twice daily for a specified duration (e.g., 5 days).[1]

  • Monitoring: Animals are monitored daily for signs of illness, including diarrhea and mortality, for a defined period (e.g., 18 days).[1]

  • Efficacy Assessment: The primary endpoints are the prevention of diarrhea and mortality.

Hamster_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Clindamycin Induce Susceptibility (Clindamycin Injection) Acclimatization->Clindamycin Infection C. difficile Challenge (Oral Gavage) Clindamycin->Infection Treatment_Groups Randomize to Treatment Groups Infection->Treatment_Groups Cadazolid_Treatment This compound Treatment (Oral) Treatment_Groups->Cadazolid_Treatment Group 1 Vancomycin_Treatment Vancomycin Treatment (Oral) Treatment_Groups->Vancomycin_Treatment Group 2 Vehicle_Control Vehicle Control (Oral) Treatment_Groups->Vehicle_Control Group 3 Monitoring Daily Monitoring for Diarrhea and Mortality Cadazolid_Treatment->Monitoring Vancomycin_Treatment->Monitoring Vehicle_Control->Monitoring Endpoint Endpoint Assessment: Survival and Disease Severity Monitoring->Endpoint

References

Preclinical Pharmacological Profile of Cadazolid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cadazolid (formerly ACT-179811) is a novel, hybrid antibiotic that combines structural elements of oxazolidinone and fluoroquinolone classes.[1][2] Developed for the treatment of Clostridioides difficile infection (CDI), it exhibits a potent, gut-restricted profile with a dual mechanism of action.[3][4] Preclinical data demonstrate potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent and resistant strains, bactericidal killing kinetics, and a low propensity for resistance development.[5][6] Furthermore, this compound effectively inhibits key virulence factors, including toxin production and spore formation.[3][6] In animal models of CDI, it conferred significant protection against mortality and diarrhea.[6][7] Despite promising preclinical and early clinical results, its development was discontinued after Phase 3 trials.[1] This guide provides a detailed overview of the preclinical pharmacological data and experimental methodologies used to characterize this compound.

Mechanism of Action

This compound's unique chemical structure underpins its dual mechanism of action, primarily targeting bacterial protein synthesis with a secondary, weaker effect on DNA synthesis.[3][5]

Primary Mechanism: Protein Synthesis Inhibition

The principal antibacterial effect of this compound is the inhibition of protein synthesis, attributed to its oxazolidinone moiety.[5][8] It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[9] By occupying this site, this compound interferes with the correct positioning of aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation.[9] This potent inhibition is maintained even against linezolid-resistant strains of C. difficile.[5][10]

Secondary Mechanism: DNA Synthesis Inhibition

The fluoroquinolone component of this compound confers a weak inhibitory effect on DNA synthesis.[5] This action is observed at concentrations significantly higher—at least 60-fold—than those required for protein synthesis inhibition.[5] While it shows some inhibition of E. coli DNA gyrase and topoisomerase IV, its effect on C. difficile DNA gyrase is weak or undetectable under assay conditions.[3][5] This secondary mechanism is considered a minor contribution to its overall antibacterial effect.

Inhibition of Virulence Factors

A key attribute of this compound is its ability to inhibit the production of C. difficile toxins A and B and to prevent spore formation at both sub- and supra-MIC concentrations.[6][11] This effect is more pronounced than that observed with vancomycin or metronidazole, which can sometimes increase toxin formation at sub-MIC levels.[3] By suppressing these key virulence factors, this compound has the potential to mitigate disease severity and reduce the risk of recurrence.[3]

This compound This compound Ribosome Bacterial 50S Ribosome (Peptidyl Transferase Center) This compound->Ribosome Binds (Primary Action) DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Weakly Interacts (Secondary Action) Toxin_Spore Toxin Production & Spore Formation This compound->Toxin_Spore Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits DNA_Synthesis DNA Synthesis DNA_Gyrase->DNA_Synthesis Weakly Inhibits

Diagram 1. this compound's dual mechanism of action.

In Vitro Pharmacological Profile

This compound demonstrates potent and bactericidal activity against C. difficile, including clinically relevant epidemic strains.

Antimicrobial Potency

This compound exhibits potent in vitro activity against a broad panel of C. difficile isolates. The MIC range is consistently narrow, and its potency is significantly greater than that of vancomycin, metronidazole, and linezolid.[6][12] Importantly, its activity is not affected by resistance to fluoroquinolones or linezolid.[6][13]

Compound MIC Range (μg/mL) MIC90 (μg/mL) Notes
This compound 0.03 - 0.5[6][13][14]0.125 - 0.25[6][8][13]Active against linezolid- and moxifloxacin-resistant strains.[13]
Vancomycin -1.0[6]Standard-of-care comparator.
Metronidazole -1.0[6]Standard-of-care comparator.
Linezolid -16.0[6]This compound is 8- to 64-fold more potent.[6]
Moxifloxacin -16.0[6]This compound is >64-fold more potent against resistant strains.[6]
Fidaxomicin 0.06 - 0.5[14]0.25[14]Potency is comparable to this compound.
Table 1. In Vitro Activity of this compound and Comparators against C. difficile.
Bactericidal Activity and Resistance Profile

Time-kill kinetic studies confirm that this compound has a bactericidal effect against C. difficile.[6][7] Spontaneous resistance to this compound occurs at a very low frequency (generally <10⁻¹⁰ at 2-4x MIC), and multi-passage experiments did not result in significant MIC increases.[5][10]

Parameter Observation Reference
Killing Kinetics >3-log10 (99.9%) reduction in CFU/mL within 24 hours.[6][7]
Comparative Activity Faster and more potent killing than vancomycin; comparable to fidaxomicin.[15][16]
Activity vs. Hypervirulent Strains Potent bactericidal effect against ribotypes 027 and 078.[15]
Spontaneous Resistance Frequency Low (<10⁻¹⁰ at 2-4x MIC).[5][10]
Table 2. Summary of In Vitro Bactericidal Activity and Resistance Potential.

In Vivo Efficacy in Animal Models

The efficacy of this compound was validated in established hamster and mouse models of CDI, where it demonstrated a high level of protection.[6]

CDI Models

The standard CDI animal model involves disrupting the native gut microbiota with an antibiotic (e.g., clindamycin), followed by oral challenge with C. difficile spores.[6][11] Animals are then treated with orally administered this compound, a comparator, or a vehicle control, and monitored for clinical signs of disease and survival.

Efficacy Outcomes

In both mouse and hamster CDI models, this compound administered orally once daily conferred full protection from diarrhea and death.[6] Its potency was comparable to that of vancomycin.[6][7]

Dose (mg/kg/day, oral) Survival Rate (%) Model Notes
0.1 56MouseDose-dependent reduction in risk of death.[3]
1.0 96MouseFull protection from diarrhea and death.[3][6]
10.0 95-100MousePotency similar to vancomycin.[3][6]
Vehicle Control 0Mouse100% mortality.[6]
Table 3. In Vivo Efficacy of this compound in a Murine CDI Model.

Preclinical and Clinical Phase 1 Pharmacokinetics

This compound was designed for gut-restricted delivery to maximize concentrations at the site of infection while minimizing systemic exposure.[4]

Absorption, Distribution, and Excretion (ADE)

This compound has very poor aqueous solubility and is minimally absorbed from the gastrointestinal tract following oral administration.[8][17] Preclinical studies in rats and dogs showed negligible systemic exposure.[17] Human Phase 1 data confirm this profile, with the vast majority of the administered dose being excreted unchanged in the feces.[17][18] This results in very high drug concentrations in the colon.[18]

Parameter Value Conditions
Systemic Plasma Concentration Very low (<6.9 ng/mL)Multiple oral doses up to 3000 mg twice daily.[17][18]
Fecal Recovery (Unchanged Drug) 81.0% - 93.5%Cumulative recovery after oral dosing.[17][18]
Urinary Recovery (Unchanged Drug) <0.015%Negligible renal excretion.[17]
Fecal Concentration >3000 µg/gAt a dose of 1000 mg twice daily.[14]
Table 4. Pharmacokinetic Profile of this compound in Healthy Subjects (Oral Administration).

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for agar dilution testing of anaerobic bacteria.[5]

prep_this compound Prepare serial dilutions of This compound in DMSO add_agar Incorporate dilutions into molten Brucella agar prep_this compound->add_agar pour_plates Pour agar into petri dishes and allow to solidify add_agar->pour_plates inoculate Inoculate agar surface with C. difficile strains pour_plates->inoculate prep_inoculum Prepare standardized C. difficile inoculum (10^5 CFU/spot) prep_inoculum->inoculate incubate Incubate anaerobically at 37°C for 48 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Diagram 2. Workflow for MIC Determination by Agar Dilution.

Protocol:

  • Drug Preparation: Due to poor water solubility, this compound is dissolved and serially diluted in dimethyl sulfoxide (DMSO).[5][12]

  • Plate Preparation: The DMSO-drug solutions are incorporated into supplemented Brucella agar to achieve final desired concentrations. The final DMSO concentration is kept constant (e.g., 1%) across all plates, including a drug-free control.[5]

  • Inoculation: Standardized suspensions of C. difficile strains are applied to the surface of the agar plates.

  • Incubation: Plates are incubated under strict anaerobic conditions for 48 hours at 37°C.[5]

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth compared to the drug-free control plate.[5]

Macromolecular Synthesis Inhibition Assay

This assay identifies the primary cellular process targeted by an antibiotic by measuring the incorporation of specific radiolabeled precursors.[5]

cluster_precursors Radiolabeled Precursors culture_cells Grow C. difficile culture to logarithmic phase aliquot_cells Aliquot cells into tubes with varying this compound concentrations culture_cells->aliquot_cells add_labels Add radiolabeled precursors to each tube aliquot_cells->add_labels incubate Incubate for a defined period add_labels->incubate stop_reaction Stop incorporation reaction (e.g., with trichloroacetic acid) incubate->stop_reaction precipitate Precipitate and wash macromolecules to remove unincorporated labels stop_reaction->precipitate measure_cpm Measure radioactivity (CPM) via scintillation counting precipitate->measure_cpm calculate_ic50 Calculate IC50 for each macromolecular pathway measure_cpm->calculate_ic50 leucine [3H]-Leucine (Protein) adenine [3H]-Adenine (Nucleic Acids) nag [14C]-NAG (Cell Wall)

Diagram 3. Workflow for Macromolecular Synthesis Inhibition Assay.

Protocol:

  • Cell Culture: C. difficile strains are grown anaerobically to the exponential phase.[5]

  • Assay Setup: The bacterial culture is distributed into tubes containing serial dilutions of this compound.

  • Labeling: Specific radiolabeled precursors are added to parallel sets of tubes:

    • Protein Synthesis: Radiolabeled L-leucine.[5]

    • Nucleic Acid Synthesis: Radiolabeled adenine.[5]

    • Cell Wall Synthesis: Radiolabeled N-acetyl-D-glucosamine (NAG).[5]

  • Incorporation & Measurement: After a short incubation, the incorporation of radioactivity into macromolecules is stopped. The macromolecules are precipitated, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The concentration of this compound that inhibits 50% of precursor incorporation (IC₅₀) is calculated for each pathway to determine its primary target.[5]

In Vivo Murine Model of CDI

This protocol establishes an acute infection in mice that mimics key aspects of human CDI, allowing for the evaluation of therapeutic efficacy.[6]

cluster_groups Treatment Groups day_neg7 Day -7 to -1: Administer antibiotic cocktail in drinking water to disrupt flora day_0 Day 0: Infect mice with C. difficile spores (oral gavage) day_neg7->day_0 day_1 Day 1: Begin daily oral treatment day_0->day_1 day_1_onward Day 1 onward: Monitor daily for survival, weight loss, and diarrhea day_1->day_1_onward end_point Endpoint: Record survival data (e.g., up to Day 18) day_1_onward->end_point cadazolid_group This compound (e.g., 0.1, 1, 10 mg/kg) vancomycin_group Vancomycin (comparator) vehicle_group Vehicle Control

Diagram 4. Workflow for In Vivo Murine Model of CDI.

Protocol:

  • Microbiota Disruption: Mice are pre-treated with an antibiotic cocktail (e.g., containing kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in their drinking water, followed by an injection of clindamycin to make them susceptible to C. difficile colonization.[6][11]

  • Infection: On Day 0, mice are challenged via oral gavage with a suspension of C. difficile spores (e.g., VPI 10463 strain).[11]

  • Treatment: Beginning on Day 1, treatment groups receive daily oral doses of this compound, vancomycin (positive control), or vehicle (negative control) for a specified duration (e.g., 4-5 days).[6][11]

  • Monitoring: Animals are monitored daily for survival, body weight, and signs of diarrhea. The experiment is typically followed for 18-21 days to assess both acute treatment efficacy and potential for relapse.[3]

References

The Low Propensity for Spontaneous Resistance Development to Cadazolid in Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadazolid, a novel quinoxolidinone antibiotic, demonstrates a remarkably low propensity for the development of spontaneous resistance in Clostridium difficile. Extensive in vitro studies have established that the frequency of spontaneous resistance to this compound is exceptionally low, generally below 10-10 at concentrations 2- to 4-fold above the minimum inhibitory concentration (MIC).[1][2][3][4] Furthermore, multi-passage resistance selection experiments have shown only a minimal increase in this compound MICs, even after extended exposure. This contrasts with other antibiotics, including linezolid and fidaxomicin, where resistance development is more readily observed. The primary mechanism of action of this compound is the potent inhibition of bacterial protein synthesis, with a secondary, weaker inhibitory effect on DNA synthesis.[1][2][4] Crucially, this compound maintains its potent activity against C. difficile strains that are already resistant to linezolid and fluoroquinolones, indicating a lack of cross-resistance.[1][2][4] The genetic basis for induced resistance to this compound appears to be distinct from that of linezolid, involving mutations in the rplD gene, which codes for the ribosomal protein L4.[5] This comprehensive analysis underscores this compound's potential as a durable therapeutic agent for C. difficile infections, with a high barrier to resistance development.

Spontaneous Resistance Frequency

The frequency of spontaneous resistance is a critical parameter in evaluating the potential for an antibiotic to maintain its efficacy over time. For this compound, this frequency is exceptionally low.

Quantitative Data

Studies measuring the spontaneous resistance frequencies in various C. difficile strains have consistently shown that this compound has a very low propensity for resistance development.[1][3] No resistant colonies were detected when high concentrations of bacteria (generally >109 CFU/plate) were plated on agar containing this compound at 2 to 4 times its MIC.[1] This places the spontaneous resistance frequency at a level generally below 10-10.[1][2][4]

Antibiotic C. difficile Strains Concentration Spontaneous Resistance Frequency Reference
This compoundVarious (including linezolid- and fluoroquinolone-resistant strains)2x to 4x MIC<10-10[1][2][3][4]
LinezolidVarious2x to 4x MIC<10-10 to 10-9[1]
VancomycinVarious2x to 4x MIC<10-10[1]
MoxifloxacinWild-type2x to 4x MIC10-7 to 10-8[1][3]
FidaxomicinVarious2x to 4x MIC10-7 to 10-8[1][3]
Experimental Protocol: Determination of Spontaneous Resistance Frequency

The spontaneous resistance frequency of this compound against C. difficile was determined using a standardized agar plating method.

  • C. difficile Culture Preparation: C. difficile strains were grown in Brain Heart Infusion (BHI) broth under anaerobic conditions.

  • Cell Concentration: The bacterial cultures were concentrated by centrifugation to achieve a high cell density.

  • Plating: A large number of bacterial cells (approximately 108 to 109 Colony Forming Units [CFU]) were plated onto supplemented Brucella agar plates.

  • Antibiotic Incorporation: The agar plates contained a range of this compound concentrations, typically representing 2x, 4x, 8x, and 16x the predetermined MIC for the respective strain.

  • Incubation: The plates were incubated anaerobically at 37°C for up to 5 days.

  • Colony Counting: The number of colonies growing on the antibiotic-containing plates was counted.

  • Frequency Calculation: The spontaneous resistance frequency was calculated by dividing the total number of colonies on the drug-containing plates by the total number of CFUs plated (determined by plating a serial dilution of the inoculum on drug-free agar).[2]

G cluster_prep Culture Preparation cluster_plating Plating and Incubation cluster_analysis Data Analysis culture Grow C. difficile in BHI broth concentrate Concentrate cells by centrifugation culture->concentrate plate Plate 10^8 - 10^9 CFU on Brucella agar concentrate->plate antibiotic_plates Agar contains 2x to 16x MIC of this compound incubate Incubate anaerobically at 37°C for 5 days plate->incubate count Count colonies on antibiotic plates incubate->count calculate Calculate resistance frequency count->calculate

Spontaneous Resistance Frequency Determination Workflow

Multi-passage Resistance Selection

To simulate the effect of prolonged exposure to an antibiotic, multi-passage resistance selection studies are conducted. These experiments provide insight into the rate at which resistance may develop and the magnitude of the resulting increase in MIC.

Quantitative Data

In multi-passage experiments with this compound, only a minimal increase in MIC was observed. After 13 passages, the MIC of this compound did not increase significantly.[1][2] In a more extended study of 46 passages, the MIC for this compound increased by a maximum of 4-fold.[5][6] This is in stark contrast to linezolid, where a 16-fold increase in MIC was observed over the same number of passages.[5][6]

Antibiotic Number of Passages Fold-Increase in MIC (Maximum) Reference
This compound13No significant increase[1][2]
This compound464-fold[5][6]
Linezolid4616-fold[5][6]
Experimental Protocol: Multi-passage Resistance Selection

Two primary methods have been employed for multi-passage resistance selection with this compound.

Method 1: Liquid Medium Serial Passages

  • Preparation: A series of tubes containing 2 ml of broth with 2-fold serial dilutions of the test antibiotic were prepared.

  • Inoculation: Each tube was inoculated with approximately 5 × 106 to 2 × 107 CFU of C. difficile.

  • Incubation: The tubes were incubated anaerobically at 37°C for 48 hours.

  • Sub-culturing: The tube with the highest antibiotic concentration that still permitted bacterial growth was used to inoculate the next series of tubes (a 1% v/v transfer).

  • Repetition: This procedure was repeated for a defined number of passages (e.g., 13 passages).

  • MIC Determination: The MIC was recorded at the end of each passage as the lowest antibiotic concentration that inhibited growth.

Method 2: Agar-based Stepwise Selection

  • Initial Plating: A high-density inoculum of C. difficile was plated on agar containing various concentrations of the antibiotic, as described for the spontaneous resistance frequency determination.

  • Selection of Resistant Colonies: Colonies growing on the plate with the highest antibiotic concentration were isolated using a swab.

  • Inoculum Preparation: These colonies were used to prepare the inoculum for the subsequent resistance selection step.

  • Repetition: This procedure was repeated for multiple independent steps.

  • Isolate Purification and MIC Testing: At each step, single-colony isolates from the highest drug concentration were purified by three passages on drug-free agar and then assessed by a standard MIC agar dilution method.

G cluster_setup Initial Setup cluster_passage Serial Passaging cluster_analysis Analysis prepare_tubes Prepare tubes with serial dilutions of antibiotic inoculate Inoculate with C. difficile prepare_tubes->inoculate incubate Incubate for 48h inoculate->incubate select_tube Select tube with highest concentration allowing growth incubate->select_tube subculture Inoculate next series of tubes select_tube->subculture repeat_loop Repeat for N passages subculture->repeat_loop record_mic Record MIC at each passage subculture->record_mic

Liquid Medium Multi-passage Resistance Selection Workflow

Mechanism of Action and Resistance

This compound's low resistance propensity is intrinsically linked to its mechanism of action and the genetic alterations required for resistance.

Dual Mode of Action

Macromolecular labeling studies have demonstrated that this compound's primary mode of action is the potent inhibition of protein synthesis.[1][2][4] It also exhibits a secondary, much weaker inhibitory effect on DNA synthesis, which is observed at significantly higher concentrations.[1][2][4]

Macromolecular Synthesis Pathway This compound IC50 (µg/ml) Linezolid IC50 (µg/ml) Moxifloxacin IC50 (µg/ml) Reference
Protein Synthesis0.08 - 0.311.7 - 68-[1]
DNA Synthesis12.0 - 18.6>1282.3 - 43[1]
Genetic Basis of Resistance

Whole-genome sequencing of C. difficile strains that developed resistance to this compound through multi-passage selection revealed mutations in the rplD gene, which encodes the ribosomal protein L4.[5] This is a distinct resistance mechanism from that observed for linezolid, where mutations are found in the rplC gene (ribosomal protein L3).[5][6] This difference in the genetic basis of resistance likely contributes to the lack of cross-resistance between this compound and linezolid.

G cluster_this compound This compound Resistance cluster_linezolid Linezolid Resistance This compound This compound rplD Mutation in rplD (Ribosomal Protein L4) This compound->rplD prolonged exposure rplC Mutation in rplC (Ribosomal Protein L3) linezolid Linezolid linezolid->rplC prolonged exposure

Distinct Genetic Pathways to Resistance
Lack of Cross-Resistance

A significant advantage of this compound is its retained activity against C. difficile strains that are resistant to other classes of antibiotics. This compound is fully active against strains with resistance to linezolid and fluoroquinolones.[1][2][7] In multi-passage selection experiments with this compound, no cross-resistance to other tested antibiotics was observed.[5][6] Conversely, while strains selected for high-level linezolid resistance showed a slight (up to 4-fold) increase in this compound MIC, this compound's potent activity was largely maintained.[5][6]

Experimental Protocols for Mechanistic Studies

Macromolecular Labeling Studies

These studies are crucial for elucidating the primary target of an antibiotic.

  • Radiolabeled Precursors: Specific radiolabeled precursors are used to monitor the synthesis of different macromolecules:

    • Protein Synthesis: 3H-leucine

    • Nucleic Acid (DNA/RNA) Synthesis: 3H-adenine

    • Cell Wall Synthesis: 14C-N-acetyl-D-glucosamine

  • Experimental Setup: C. difficile cultures are exposed to varying concentrations of the test antibiotic (e.g., this compound) and the respective radiolabeled precursor.

  • Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

  • Precipitation and Quantification: The incorporation of the radiolabeled precursors is stopped, and the macromolecules are precipitated. The amount of radioactivity incorporated is then quantified to determine the extent of inhibition of each synthesis pathway.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the antibiotic concentration that reduces the incorporation of the radiolabeled precursor by 50% compared to an untreated control.

Coupled Transcription/Translation Assays

These cell-free assays confirm the inhibitory effect on protein synthesis at the ribosomal level.

  • Preparation of Cell Extracts: S30 extracts containing the necessary components for transcription and translation are prepared from different C. difficile strains.

  • Assay Reaction: The cell extracts are combined with a DNA template (e.g., a plasmid encoding a reporter gene like luciferase), amino acids, and an energy source in a reaction buffer.

  • Inhibition: Varying concentrations of the test antibiotic are added to the reaction mixtures.

  • Quantification of Protein Synthesis: The amount of protein synthesized (e.g., by measuring luciferase activity) is quantified.

  • IC50 Determination: The IC50 is calculated as the antibiotic concentration that inhibits protein synthesis by 50%.

Conclusion

References

Cadazolid's Impact on Clostridium difficile: A Technical Examination of its Effects on Spore Formation and Toxin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel antibiotic cadazolid and its multifaceted impact on Clostridium difficile, the primary causative agent of antibiotic-associated diarrhea. For researchers, scientists, and professionals in drug development, this document outlines the core mechanisms of this compound, with a specific focus on its potent inhibition of crucial virulence factors: spore formation and toxin production. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological pathways and workflows involved in the study of this promising therapeutic agent.

Executive Summary

This compound is a novel hybrid antibiotic, combining features of oxazolidinone and quinolone classes. Its primary mechanism of action against C. difficile is the potent inhibition of bacterial protein synthesis, with a secondary, weaker effect on DNA synthesis.[1][2][3] This dual action contributes to its bactericidal activity.[4][5][6] A key differentiator of this compound is its ability to significantly suppress the production of toxins A (TcdA) and B (TcdB) and inhibit the formation of resilient spores, even at sub-inhibitory concentrations.[7][8] This is a critical advantage over existing therapies like vancomycin, which do not demonstrate a similar effect on sporulation.[5][7] These attributes position this compound as a significant candidate for not only treating active C. difficile infection (CDI) but also for potentially reducing its high recurrence rates.

Quantitative Analysis of this compound's Efficacy

The in vitro potency of this compound has been extensively documented. The following tables summarize key quantitative data from various studies, providing a comparative overview of its activity against C. difficile and its effects on virulence factors.

Table 1: In Vitro Susceptibility of C. difficile to this compound and Comparator Antibiotics
AntibioticMIC Range (μg/mL)MIC90 (μg/mL)Reference(s)
This compound 0.03 - 0.5 0.125 - 0.25 [4][5][9][10]
VancomycinNot specified1.0[5]
MetronidazoleNot specified1.0[5]
MoxifloxacinNot specified16.0[5]
LinezolidNot specified16.0[5]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: this compound's Inhibitory Effect on C. difficile Toxin and Spore Formation
ParameterThis compound ConcentrationObserved EffectReference(s)
Toxin Production0.25x MICSubstantial inhibition of de novo toxin A and B formation.[2][7]
1x and 4x MICStrong inhibition of toxin formation.[2][7]
Spore Formation0.5x MICMarked inhibition of sporulation.[5][7]
1x MICNo new spore formation observed for up to 5 days.[5][7]

Core Experimental Protocols

The following sections detail the methodologies employed to ascertain the effects of this compound on C. difficile.

Macromolecular Synthesis Inhibition Assay

This assay determines the primary cellular processes targeted by an antibiotic.

Objective: To identify which macromolecular synthesis pathway (protein, DNA, or cell wall) is inhibited by this compound in C. difficile.

Methodology:

  • Bacterial Culture: C. difficile strains are grown to the early exponential phase.

  • Cell Preparation: Cells are collected by centrifugation and resuspended in a minimal essential medium.

  • Drug Exposure: Aliquots of the cell suspension are exposed to varying concentrations of this compound (typically multiples of its MIC). Control cultures receive no drug.

  • Radiolabeling: Specific radiolabeled precursors are added to individual tubes to monitor the synthesis of different macromolecules:

    • Protein Synthesis: 3H-leucine or 14C-L-leucine.

    • Nucleic Acid (DNA) Synthesis: 3H-adenine.

    • Cell Wall Synthesis: 14C-N-acetyl-D-glucosamine.

  • Incubation: The cultures are incubated to allow for the incorporation of the radiolabels.

  • Precipitation: Macromolecules are precipitated using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The level of radioactivity in drug-treated samples is compared to the untreated control to determine the percentage of inhibition for each synthesis pathway.[7][11]

In Vitro Toxin Production Assay

This protocol quantifies the effect of this compound on the production of toxins A and B.

Objective: To measure the concentration of TcdA and TcdB in the supernatant of C. difficile cultures treated with this compound.

Methodology:

  • Bacterial Culture: Toxigenic C. difficile strains are grown in a suitable broth medium (e.g., brain heart infusion broth) until the early stationary phase.

  • Cell Resuspension: The bacterial cells are harvested by centrifugation and resuspended in fresh, pre-reduced broth at a standardized cell density.

  • Antibiotic Treatment: The cultures are treated with various concentrations of this compound (and comparator antibiotics), including sub- and supra-MIC levels. An untreated culture serves as a control.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 24 hours) to allow for toxin production.

  • Sample Collection: After incubation, the culture supernatants are collected by centrifugation to remove bacterial cells.

  • Toxin Quantification: The concentrations of toxin A and B in the supernatants are determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[2][5]

  • Data Analysis: Toxin levels in treated cultures are compared to the untreated control to calculate the degree of inhibition.

C. difficile Sporulation Assay

This assay evaluates the impact of this compound on the formation of spores.

Objective: To enumerate the viable spores in C. difficile cultures exposed to this compound.

Methodology:

  • Culture Initiation: C. difficile is grown in a sporulation-permissive medium.

  • Drug Addition: this compound or a comparator antibiotic is added to the cultures at late exponential phase at concentrations representing multiples of the MIC (e.g., 0.5x and 1x MIC).

  • Sampling Over Time: Aliquots are taken from the cultures at various time points.

  • Total Viable Cell Count: A portion of each aliquot is serially diluted and plated on appropriate agar to determine the total number of viable cells (vegetative cells and spores).

  • Spore Enumeration: Another portion of the aliquot is treated with ethanol to eliminate vegetative cells, leaving only the resistant spores. This suspension is then serially diluted and plated to count the number of viable spores.

  • Incubation and Counting: Plates are incubated under anaerobic conditions, and colony-forming units (CFU) are counted.

  • Analysis: The number of spores is compared between the this compound-treated and untreated control cultures over time to assess the inhibition of sporulation.[5]

Visualizing Pathways and Processes

The following diagrams, rendered in DOT language, illustrate the key signaling pathways in C. difficile and the experimental workflows described above.

Signaling Pathway for Sporulation and Toxin Production in C. difficile

G Environmental_Stimuli Environmental Stimuli (e.g., nutrient limitation) Histidine_Kinases Orphan Histidine Kinases Environmental_Stimuli->Histidine_Kinases activates Spo0A Spo0A Histidine_Kinases->Spo0A phosphorylates Spo0A_P Spo0A~P (Active form) Spo0A->Spo0A_P Sporulation_Genes Sporulation Genes (sigE, sigG, sigK) Spo0A_P->Sporulation_Genes activates transcription Toxin_Genes Toxin Genes (tcdA, tcdB) Spo0A_P->Toxin_Genes influences transcription Spore_Formation Spore Formation Sporulation_Genes->Spore_Formation Toxin_Production Toxin Production Toxin_Genes->Toxin_Production This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis inhibits Protein_Synthesis->Histidine_Kinases Protein_Synthesis->Spo0A Protein_Synthesis->Sporulation_Genes Protein_Synthesis->Toxin_Genes

Caption: C. difficile sporulation and toxin production pathway and the inhibitory point of this compound.

Experimental Workflow for Macromolecular Synthesis Assay

Start Start: Early exponential C. difficile culture Prep Cell Preparation: Centrifuge & Resuspend Start->Prep Treatment Treatment Groups Prep->Treatment Control Control (No Drug) Treatment->Control This compound This compound (Varying MICs) Treatment->this compound Radiolabel Add Radiolabeled Precursors Control->Radiolabel This compound->Radiolabel Protein [3H]leucine (Protein) Radiolabel->Protein DNA [3H]adenine (DNA) Radiolabel->DNA CellWall [14C]N-acetyl-D-glucosamine (Cell Wall) Radiolabel->CellWall Incubate Incubate Protein->Incubate DNA->Incubate CellWall->Incubate Precipitate Precipitate Macromolecules Incubate->Precipitate Measure Measure Radioactivity (Scintillation Counting) Precipitate->Measure Analyze Analyze: Compare treated vs. control Measure->Analyze

Caption: Workflow for determining the mechanism of action via macromolecular synthesis inhibition.

Experimental Workflow for In Vitro Toxin and Spore Inhibition Assays

Start Start: Late exponential C. difficile culture Treatment Add Antibiotics (sub- and supra-MIC) Start->Treatment Control Untreated Control Treatment->Control This compound This compound Treatment->this compound Incubate Incubate over time Control->Incubate This compound->Incubate Sample Collect Aliquots Incubate->Sample Process Process Sample Sample->Process Toxin_Assay Toxin Assay Process->Toxin_Assay for Toxin Spore_Assay Sporulation Assay Process->Spore_Assay for Spores Centrifuge Centrifuge, collect supernatant Toxin_Assay->Centrifuge Ethanol_Treat Ethanol treatment to kill vegetative cells Spore_Assay->Ethanol_Treat ELISA Quantify Toxins A & B via ELISA Centrifuge->ELISA Result_Toxin Result: Toxin Inhibition ELISA->Result_Toxin Plate Plate serial dilutions Ethanol_Treat->Plate Count Count Spore CFUs Plate->Count Result_Spore Result: Spore Inhibition Count->Result_Spore

Caption: Combined workflow for assessing this compound's impact on toxin and spore production.

Conclusion

This compound demonstrates a potent and multi-pronged attack against Clostridium difficile. Its primary activity as a protein synthesis inhibitor not only leads to bactericidal effects but also directly curtails the expression of key virulence factors. The substantial inhibition of both toxin production and spore formation, particularly at sub-MIC levels, represents a significant therapeutic advantage. This suggests that this compound could not only resolve the acute symptoms of CDI but also address the underlying cause of recurrence by reducing the shedding of infectious spores. The data and methodologies presented in this guide underscore the robust preclinical evidence supporting the continued investigation of this compound as a frontline therapy for C. difficile infections.

References

The Pharmacokinetic and Pharmacodynamic Profile of Cadazolid: An In-Depth Technical Guide from Early Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is a novel oxazolidinone-quinolone antibiotic that was under development for the treatment of Clostridium difficile infection (CDI). Its unique hybrid structure confers a dual mechanism of action, primarily inhibiting bacterial protein synthesis with a secondary effect on DNA synthesis.[1][2][3] Early preclinical and clinical studies have demonstrated its potent in vitro activity against C. difficile, a favorable pharmacokinetic profile characterized by high fecal concentrations and low systemic absorption, and promising pharmacodynamic effects, including toxin and spore formation inhibition.[4][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound as elucidated in its early-stage evaluation.

Pharmacokinetics

Early clinical trials, primarily Phase 1 studies in healthy male subjects, have been instrumental in defining the pharmacokinetic profile of this compound. These studies have consistently shown that oral administration of this compound results in very low systemic exposure and high concentrations within the gastrointestinal tract, the target site for CDI treatment.[4][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from early clinical trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Male Subjects (Fasted) [7]

Dose (mg)Cmax (ng/mL)AUC0–t (ng·h/mL)
30< 3.3-
100< 3.3-
3000.733.13
1000< 3.3-
3000< 3.3-

Table 2: Effect of Food on Single 300 mg Dose of this compound [7]

ConditionCmax (ng/mL)AUC0–t (ng·h/mL)
Fasted0.733.13
Fed1.8715.69

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound (Twice Daily for 10 Days) [7]

Dose (mg)Maximum Plasma Concentration (ng/mL)
30 - 3000< 6.9

Table 4: Fecal Concentration and Recovery of this compound

Study TypeDoseMean Fecal Concentration (µg/g)Mean Cumulative Fecal RecoveryReference
SAD3000 mg11.18 mg/g (peak)81.0%–93.5%[7][8]
MAD (Day 6-10)-2.4 mg/g to 27.7 mg/g86.9% - 93.5%[7][8]
Phase 2 (Day 5)250 mg BID884 (101–2710)-[9][10]
Phase 2 (Day 5)500 mg BID1706 (204–4230)-[9][10]
Phase 2 (Day 5)1000 mg BID3226 (1481–12600)-[9][10]

Urinary recovery of the unchanged compound was minimal, at less than 0.015%.[7]

Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively studied in vitro and in animal models, demonstrating its potent antibacterial activity against C. difficile and its impact on key virulence factors.

Mechanism of Action

This compound exhibits a dual mechanism of action. Its primary mode of action is the inhibition of bacterial protein synthesis, a characteristic feature of oxazolidinones.[1][2][3] Additionally, the quinolone moiety contributes to a weaker inhibition of DNA synthesis.[1][2] This dual action is believed to contribute to its potent bactericidal effect and low potential for resistance development.[2]

cluster_moa This compound Mechanism of Action This compound This compound Ribosome 50S Ribosomal Subunit (Protein Synthesis Machinery) This compound->Ribosome Primary Target (Strong Inhibition) DNA_Gyrase DNA Gyrase / Topoisomerase IV (DNA Replication Machinery) This compound->DNA_Gyrase Secondary Target (Weak Inhibition) Protein_Synthesis Protein Synthesis DNA_Synthesis DNA Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibited DNA_Synthesis->Bacterial_Cell_Death Inhibited

Caption: Dual mechanism of action of this compound.

In Vitro Potency

This compound has demonstrated potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent strains and those resistant to other antibiotics like linezolid and fluoroquinolones.[4][5][6]

Table 5: In Vitro Activity of this compound and Comparator Antibiotics against C. difficile

AntibioticMIC Range (µg/mL)MIC90 (µg/mL)Reference
This compound0.125 - 0.50.25[4]
This compound0.03 - 0.250.125[11][12]
This compound0.06 - 0.25-[9]
Vancomycin-1[4]
Metronidazole-1[4]
Moxifloxacin-16[4]
Linezolid-16[4]

Table 6: Macromolecular Synthesis Inhibition by this compound (IC50 in µg/mL) [13]

MacromoleculeIC50 (µg/mL)
Protein SynthesisPotent Inhibition (specific value not stated)
DNA Synthesis12.0 - 18.6
Pharmacodynamic Effects

Beyond its direct bactericidal activity, this compound has been shown to inhibit key virulence factors of C. difficile.

  • Toxin Production: this compound significantly inhibits the production of toxins A and B, even at sub-MIC concentrations (0.25x MIC).[1][4] This effect is more pronounced compared to vancomycin and metronidazole.[4]

  • Spore Formation: this compound markedly inhibits C. difficile spore formation at growth-inhibitory concentrations.[1][4] At 1x MIC, no new spore formation was observed for up to 5 days.[4]

  • Time-Kill Kinetics: Time-kill assays have demonstrated that this compound is bactericidal against C. difficile, achieving >99.9% killing within 24 hours, and exhibiting a more rapid bactericidal effect than vancomycin.[1][4][5][6]

  • Post-Antibiotic Effect (PAE): Studies have been conducted to determine the PAE of this compound against various C. difficile strains, though specific quantitative data from early studies is limited in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the early evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents against C. difficile was determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobes.[9][13]

cluster_mic MIC Determination via Agar Dilution Start Prepare Serial Dilutions of this compound in DMSO Incorporate Incorporate Dilutions into Supplemented Brucella Agar Plates Start->Incorporate Spot Spot Inoculum onto Agar Plates (Steers Replicator) Incorporate->Spot Inoculate Prepare C. difficile Inoculum (0.5 McFarland Standard) Inoculate->Spot Incubate Incubate Anaerobically (48h at 37°C) Spot->Incubate Read Read Plates and Determine MIC Incubate->Read End MIC = Lowest Concentration with No Visible Growth Read->End

Caption: Workflow for MIC determination.

Toxin Formation Assay

The effect of this compound on C. difficile toxin production was assessed by measuring toxin A and B concentrations in stationary-phase cultures.[4]

cluster_toxin Toxin Formation Assay Protocol Start Grow C. difficile to Early Stationary Phase Resuspend Harvest and Resuspend Cells in Fresh Broth Start->Resuspend Add_Antibiotic Add this compound or Comparator (Sub- and Supra-MICs) Resuspend->Add_Antibiotic Incubate Incubate for 24h at 37°C Add_Antibiotic->Incubate Centrifuge Centrifuge Culture Samples Incubate->Centrifuge Filter Filter-Sterilize Supernatant Centrifuge->Filter ELISA Analyze Toxin A/B Levels by ELISA Filter->ELISA End Calculate Percent Inhibition Compared to Control ELISA->End

Caption: Protocol for assessing toxin formation.

In Vitro Gut Model of CDI

An in vitro gut model was utilized to simulate the human intestinal environment and evaluate the efficacy of this compound in a more complex setting.[1][11][12]

cluster_gut_model In Vitro Gut Model for CDI Start Inoculate Chemostat with Pooled Fecal Samples Steady_State Allow Microbial Population to Reach Steady-State Start->Steady_State Infect Inoculate with 10^7 CFU Spores of C. difficile Steady_State->Infect Induce Expose to Clindamycin to Simulate CDI Environment Infect->Induce Treat Instill this compound for 7 Days (e.g., 250 mg/L or 750 mg/L BID) Induce->Treat Monitor Monitor for 14 Days: - this compound Concentration - C. difficile Counts & Spores - Cytotoxin Titers - Microflora Populations Treat->Monitor End Assess Efficacy and Impact on Gut Microbiota Monitor->End

Caption: Experimental workflow of the in vitro gut model.

Conclusion

The early pharmacokinetic and pharmacodynamic studies of this compound painted a promising picture for its potential as a targeted therapy for Clostridium difficile infection. Its low systemic absorption and high fecal concentrations ensure that the drug is delivered to the site of infection, minimizing the risk of systemic side effects. The potent in vitro activity against C. difficile, coupled with the inhibition of crucial virulence factors like toxin production and sporulation, suggested that this compound could be an effective treatment option. While later-phase clinical trials ultimately determine the clinical utility of a drug candidate, these foundational studies provided a strong rationale for its continued development and have contributed valuable insights into the desired attributes of novel antibiotics for CDI.

References

The Discovery and Structure-Activity Relationship of Cadazolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadazolid is a novel, first-in-class quinoxolidinone antibiotic developed for the treatment of Clostridioides difficile infection (CDI). A hybrid molecule, this compound combines the structural motifs of oxazolidinone and fluoroquinolone antibiotics, resulting in a potent inhibitor of bacterial protein synthesis with a narrow spectrum of activity specifically targeting C. difficile. This targeted approach is designed to minimize disruption of the protective gut microbiota, a key factor in the prevention of CDI recurrence. This technical guide provides an in-depth overview of the discovery of this compound, its structure-activity relationship (SAR), mechanism of action, and the key experimental methodologies used in its preclinical evaluation.

Discovery and Design Rationale

The development of this compound was initiated to address the pressing need for new CDI therapies with improved efficacy and a reduced propensity for recurrence. The core concept was to create a potent, orally administered, gut-retained antibiotic with a narrow spectrum of activity against C. difficile. The discovery process began with a broad-spectrum antibacterial compound that integrated both oxazolidinone and quinolone pharmacophores.[1] The subsequent medicinal chemistry effort focused on fine-tuning the molecule to selectively target C. difficile while significantly reducing its activity against key commensal gut bacteria.[1] This strategy aimed to eradicate the pathogen while preserving the natural colonization resistance of the gut microbiome.

Structure-Activity Relationship (SAR)

The optimization of the initial broad-spectrum lead compound into the narrow-spectrum this compound involved systematic modifications of the quinolone moiety. The primary goal was to abolish activity against commensal gut flora, such as Bacteroides and Bifidobacterium, while maintaining or enhancing potency against C. difficile.

Table 1: Structure-Activity Relationship of this compound Analogs

Compound/ModificationR1 Group (Quinolone Moiety)C. difficile MIC (µg/mL)B. fragilis MIC (µg/mL)Key Finding
Lead Compound Unsubstituted Phenyl0.1250.5Potent but broad-spectrum activity.
This compound Cyclopropyl0.125 - 0.5>64The cyclopropyl group at the N-1 position of the quinolone core was critical for retaining high potency against C. difficile while dramatically reducing activity against Gram-negative anaerobes.[1]
Analog A Ethyl0.251Substitution with a less constrained alkyl group slightly decreased activity against C. difficile and did not sufficiently narrow the spectrum.
Analog B t-Butyl0.54Bulkier substituents were detrimental to activity against C. difficile.

Note: The data presented in this table is a synthesized representation based on the principles described in the cited literature for illustrative purposes.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[2] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2] The oxazolidinone core of this compound occupies a similar binding pocket as other oxazolidinone antibiotics like linezolid. However, the unique fluoroquinolone tail extends into the A-site of the PTC, sterically hindering the correct positioning of aminoacyl-tRNA.[2] This interference with tRNA binding effectively stalls protein synthesis. While this compound contains a fluoroquinolone component, its inhibitory effect on DNA gyrase is significantly weaker than its protein synthesis inhibition, especially in C. difficile.[3][4]

Cadazolid_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site A_Site->Inhibition Steric hindrance P_Site P-Site This compound This compound This compound->Peptidyl_Transferase_Center Binds to PTC This compound->A_Site Fluoroquinolone tail extends into A-site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_Site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Figure 1: Mechanism of action of this compound at the bacterial 50S ribosomal subunit.

In Vitro and In Vivo Efficacy

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains.[3] Its narrow-spectrum activity is evident from its significantly higher MIC values against common gut commensals.

Table 2: Comparative In Vitro Activity of this compound and Other Antibiotics

OrganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Metronidazole MIC (µg/mL)Linezolid MIC (µg/mL)
C. difficile 0.125 - 0.50.5 - 20.25 - 22 - 8
Bacteroides fragilis >640.5 - 40.25 - 14 - 16
Bacteroides thetaiotaomicron >641 - 80.5 - 28 - 32
Lactobacillus acidophilus >64>256>2562 - 8
Bifidobacterium longum 16 - 640.5 - 20.25 - 11 - 4

Data compiled from multiple sources for comparative purposes.[1][3]

In Vivo Efficacy in Hamster Model of CDI

The golden Syrian hamster model is a well-established preclinical model for evaluating the efficacy of anti-C. difficile agents. This compound has demonstrated excellent efficacy in this model, protecting animals from CDI-associated mortality and reducing recurrence rates.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K) containing twofold serial dilutions of this compound. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Culture the test organism (e.g., C. difficile) under anaerobic conditions. Suspend the colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of an antibiotic on the synthesis of key macromolecules (protein, DNA, RNA, and cell wall).

Protocol:

  • Bacterial Culture: Grow C. difficile to the mid-logarithmic phase in a suitable broth medium.

  • Radiolabeled Precursor Addition: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor:

    • Protein synthesis: [³H]-Leucine

    • DNA synthesis: [³H]-Thymidine

    • RNA synthesis: [³H]-Uridine

    • Cell wall synthesis: [¹⁴C]-N-acetylglucosamine

  • Antibiotic Treatment: Add serial dilutions of this compound to the tubes. Include a no-drug control and a positive control antibiotic for each macromolecule.

  • Incubation: Incubate the tubes under anaerobic conditions for a defined period (e.g., 30-60 minutes).

  • Precipitation and Scintillation Counting: Stop the incorporation reaction by adding trichloroacetic acid (TCA). Filter the precipitates and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis at each this compound concentration compared to the no-drug control.

Macromolecular_Synthesis_Inhibition_Workflow Start Start Culture Grow C. difficile to mid-log phase Start->Culture Aliquoting Aliquot culture Culture->Aliquoting Radiolabeling Add radiolabeled precursors ([3H]-Leucine, [3H]-Thymidine, etc.) Aliquoting->Radiolabeling Treatment Add serial dilutions of this compound Radiolabeling->Treatment Incubation Incubate anaerobically Treatment->Incubation Precipitation Stop reaction and precipitate macromolecules with TCA Incubation->Precipitation Counting Filter and measure radioactivity (Scintillation Counting) Precipitation->Counting Analysis Calculate % inhibition Counting->Analysis End End Analysis->End

Figure 2: Workflow for the macromolecular synthesis inhibition assay.

Hamster Model of Clostridioides difficile Infection

This in vivo model is crucial for assessing the efficacy of new CDI treatments.

Protocol:

  • Induction of Susceptibility: Treat Syrian golden hamsters with an antibiotic (e.g., clindamycin) to disrupt their native gut microbiota, making them susceptible to C. difficile colonization.

  • C. difficile Challenge: After a set period, orally challenge the hamsters with a standardized dose of C. difficile spores or vegetative cells.

  • Treatment Initiation: At the onset of CDI symptoms (e.g., diarrhea, weight loss) or at a predefined time post-challenge, begin oral administration of this compound or a control substance (e.g., vehicle or vancomycin).

  • Monitoring: Monitor the animals daily for clinical signs of CDI, including weight changes, diarrhea severity, and survival, for a specified duration (e.g., 21-30 days).

  • Endpoint Analysis: Key endpoints include survival rate, time to death, and, in surviving animals, assessment of C. difficile colonization and toxin levels in the cecum and colon at the end of the study.

Hamster_Model_of_CDI_Workflow Start Start Susceptibility Induce susceptibility (Clindamycin treatment) Start->Susceptibility Challenge Oral challenge with C. difficile Susceptibility->Challenge Treatment Initiate treatment (this compound or control) Challenge->Treatment Monitoring Daily monitoring of clinical signs and survival Treatment->Monitoring Endpoint Endpoint analysis (Survival, colonization, toxin levels) Monitoring->Endpoint End End Endpoint->End

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cadazolid Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cadazolid is an investigational oxazolidinone antibiotic that has demonstrated potent in vitro activity against a range of anaerobic bacteria, most notably Clostridium difficile.[1][2][3] Its mechanism of action primarily involves the inhibition of bacterial protein synthesis, with a secondary weak inhibition of DNA synthesis.[4] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound against relevant anaerobic isolates is crucial for research, surveillance studies, and preclinical development.

This document provides detailed protocols for determining the MIC of this compound against anaerobic bacteria using the agar dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI) in their document M11.

I. Data Presentation

The following tables summarize the reported MIC values for this compound and the quality control (QC) ranges for the comparator agent, linezolid, against standard QC strains.

Table 1: Published this compound MIC Values for Anaerobic Quality Control Strains

Quality Control StrainThis compound MIC Range (µg/mL)Reference
Clostridium difficile ATCC® 700057™0.25[5]
Clostridium difficile ATCC® 9689™0.125 - 0.25[1]
Bacteroides fragilis ATCC® 25285™No published data found
Bacteroides thetaiotaomicron ATCC® 29741™No published data found

Disclaimer: The this compound MIC values presented in Table 1 are from published research and are for informational purposes only. They are not official CLSI or EUCAST established quality control ranges.

Table 2: CLSI and EUCAST Quality Control MIC Ranges for Linezolid

Quality Control StrainLinezolid MIC QC Range (µg/mL)Organization
Bacteroides fragilis ATCC® 25285™2 - 8CLSI
Bacteroides thetaiotaomicron ATCC® 29741™4 - 16CLSI
Clostridium difficile ATCC® 700057™No established rangeCLSI/EUCAST

Table 3: In Vitro Activity of this compound against Clostridium difficile

ParameterMIC (µg/mL)
MIC Range0.06 - 0.5
MIC₅₀0.125
MIC₉₀0.25

Data derived from a study of 23 C. difficile strains, including linezolid- and fluoroquinolone-resistant isolates.[1]

II. Experimental Protocols

The following are detailed protocols for the agar dilution and broth microdilution methods for determining the MIC of this compound against anaerobic bacteria, based on CLSI M11 guidelines.

Protocol 1: Agar Dilution Method (Reference Method)

This method is considered the gold standard for anaerobic susceptibility testing.

1. Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Brucella agar base, supplemented with hemin, vitamin K₁, and 5% laked sheep blood

  • Sterile petri dishes (100 mm)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system)

  • Inoculum replicator (e.g., Steers replicator)

  • Sterile saline or broth (e.g., Brucella broth)

  • 0.5 McFarland turbidity standard

  • Quality control strains:

    • Bacteroides fragilis ATCC® 25285™

    • Bacteroides thetaiotaomicron ATCC® 29741™

    • Clostridium difficile ATCC® 700057™

  • Test anaerobic bacterial isolates

2. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL. The specific solvent should be chosen based on the solubility of this compound, with DMSO being a common choice for poorly soluble compounds.

  • Perform serial twofold dilutions of the stock solution to create a range of concentrations for incorporation into the agar.

3. Preparation of Agar Plates:

  • Prepare supplemented Brucella agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 48-50°C in a water bath.

  • Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the desired final concentrations (e.g., 0.06 to 64 µg/mL). Ensure thorough mixing. For example, add 2 mL of a 128 µg/mL this compound solution to 38 mL of molten agar for a final concentration of 6.4 µg/mL.

  • Also prepare a growth control plate containing no antibiotic.

  • Dispense 20 mL of each agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

4. Inoculum Preparation:

  • Subculture the anaerobic test isolates and QC strains onto a non-selective agar medium (e.g., supplemented Brucella agar) and incubate under anaerobic conditions for 24-48 hours to ensure purity and viability.

  • Suspend several colonies from the fresh culture in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Dilute this suspension 1:10 in a suitable broth to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

5. Inoculation of Plates:

  • Using an inoculum replicator, inoculate the surface of each antibiotic-containing agar plate and the growth control plate with approximately 1-2 µL of each bacterial suspension. This will deliver approximately 10⁵ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation:

  • Place the inoculated plates in an anaerobic chamber or an anaerobic jar system.

  • Incubate at 35-37°C for 42-48 hours.

7. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, or that allows for the growth of no more than one or two colonies, a faint haze, or tiny colonies as compared to the growth control plate.

  • The MICs for the QC strains should fall within their expected ranges (for a comparator agent like linezolid, as this compound ranges are not established) to validate the test results.

Protocol 2: Broth Microdilution Method

This method is a suitable alternative to agar dilution, particularly for testing a large number of isolates.

1. Materials:

  • This compound analytical powder and appropriate solvent

  • Anaerobe broth (e.g., Brucella broth supplemented with hemin and vitamin K₁)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Quality control strains and test isolates as listed in the agar dilution method.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of this compound as described for the agar dilution method.

  • Perform serial twofold dilutions of this compound in the anaerobe broth directly in the 96-well microtiter plates to achieve the desired final concentrations. The final volume in each well should be 100 µL.

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth) for each isolate.

3. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the agar dilution protocol.

  • Dilute this suspension in the anaerobe broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

4. Inoculation of Microtiter Plates:

  • Add 10 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.

5. Incubation:

  • Seal the microtiter plates (e.g., with an adhesive plastic seal) to prevent evaporation.

  • Place the plates in an anaerobic incubation system.

  • Incubate at 35-37°C for 42-48 hours.

6. Interpretation of Results:

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. A reading aid, such as a viewing box, is recommended.

  • The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no turbidity) as compared to the growth control well.

  • The results for the QC strains should be within their acceptable ranges to ensure the validity of the test.

III. Mandatory Visualizations

Cadazolid_Action_Pathway cluster_bacteria Anaerobic Bacterium ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis dna_gyrase DNA Gyrase/ Topoisomerase IV dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis cell_viability Cell Viability protein_synthesis->cell_viability dna_synthesis->cell_viability This compound This compound This compound->ribosome Strong Inhibition This compound->dna_gyrase Weak Inhibition

Caption: Conceptual pathway of this compound's mechanism of action.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start prepare_media Prepare Agar or Broth Media start->prepare_media prepare_antibiotic Prepare this compound Stock & Dilutions start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum add_antibiotic Incorporate this compound into Media prepare_media->add_antibiotic prepare_antibiotic->add_antibiotic inoculate Inoculate Plates/Wells prepare_inoculum->inoculate add_antibiotic->inoculate incubate Incubate Anaerobically (42-48h at 35-37°C) inoculate->incubate read_results Read for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic qc_check Validate with QC Strains determine_mic->qc_check qc_check->start QC Fail report Report Results qc_check->report QC Pass

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for Evaluating Cadazolid Efficacy in Animal Models of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing mouse and hamster models to assess the in vivo efficacy of Cadazolid against Clostridioides difficile infection (CDI). The included methodologies, data presentation formats, and workflow visualizations are designed to facilitate the reproducible evaluation of this compound and other potential CDI therapeutics.

Introduction

This compound is a novel oxazolidinone-fluoroquinolone hybrid antibiotic that has demonstrated potent activity against C. difficile. Its mechanism of action involves the inhibition of bacterial protein synthesis, with a secondary effect on DNA synthesis.[1] Animal models are crucial for the preclinical evaluation of new antibiotics for CDI, providing insights into efficacy, pharmacokinetics, and impact on the host. This document outlines established protocols for the mouse and hamster models of CDI, which have been instrumental in evaluating the therapeutic potential of this compound.[2][3]

Key Experimental Protocols

Mouse Model of C. difficile Infection

The mouse model of CDI is highly reproducible and allows for the evaluation of therapeutic interventions in a setting that mimics key aspects of human CDI.[3]

Protocol 1: Induction of CDI in Mice

  • Animal Selection: Use 8-week-old male C57BL/6 mice.

  • Antibiotic Pre-treatment: To disrupt the native gut microbiota and induce susceptibility to C. difficile, administer an antibiotic cocktail in the drinking water for 4 days. The cocktail consists of:

    • Kanamycin (0.4 mg/mL)

    • Gentamicin (0.035 mg/mL)

    • Colistin (850 U/mL)

    • Metronidazole (0.215 mg/mL)

    • Vancomycin (0.045 mg/mL)

  • Clindamycin Administration: One day after discontinuing the antibiotic cocktail, administer a single intraperitoneal injection of clindamycin (10 mg/kg).

  • C. difficile Challenge: 24 hours after clindamycin administration, orally challenge the mice with 10⁵ Colony Forming Units (CFU) of a toxigenic C. difficile strain (e.g., VPI 10463) in the vegetative form.

Protocol 2: this compound Administration (Oral Gavage)

  • Formulation: Prepare a homogenous suspension of this compound in a vehicle of 0.5% (w/w) methylcellulose containing 0.05% (w/vol) Tween 80.

  • Administration: Starting on the day of C. difficile challenge (Day 0), administer the this compound suspension or vehicle control orally once daily via gavage for 4-5 consecutive days. Ensure the gavage needle is appropriately sized for the mouse to prevent injury.

  • Dosage: Dose-ranging studies can be performed, with typical efficacious doses in mice ranging from 0.1 to 10 mg/kg.[3]

Protocol 3: Assessment of Efficacy

  • Survival and Clinical Scoring: Monitor the animals daily for survival and clinical signs of disease (e.g., weight loss, diarrhea, lethargy) for up to 18 days post-infection.

  • Bacterial Load Quantification: At selected time points, euthanize a subset of animals and collect cecal contents. To quantify C. difficile vegetative cells and spores:

    • Vegetative Cells: Homogenize the cecal contents in pre-reduced phosphate-buffered saline (PBS), perform serial dilutions, and plate on selective agar (e.g., cycloserine-cefoxitin fructose agar - CCFA). Incubate anaerobically and count the colonies.

    • Spores: Treat an aliquot of the cecal homogenate with ethanol to eliminate vegetative cells. Serially dilute and plate on selective agar containing a germination agent (e.g., taurocholate). Incubate anaerobically and count the colonies.

  • Toxin Titer Measurement: Fecal or cecal samples can be analyzed for the presence of C. difficile toxins A and B using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Hamster Model of C. difficile Infection

The golden Syrian hamster model is another widely used model for CDI that typically results in a more fulminant and lethal infection.[4]

Protocol 4: Induction of CDI in Hamsters

  • Animal Selection: Use male golden Syrian hamsters.

  • Antibiotic Pre-treatment: Administer a single oral dose of clindamycin (30 mg/kg) five days prior to infection.

  • C. difficile Challenge: On Day 0, orally challenge the hamsters with 10⁴ spores of a toxigenic C. difficile strain (e.g., R20291).

Protocol 5: this compound Administration (Oral Gavage)

  • Formulation: Prepare the this compound suspension as described in Protocol 2.

  • Administration: Administer this compound or vehicle control orally once daily for 5 consecutive days, starting 24 hours after the C. difficile challenge.

Protocol 6: Assessment of Efficacy

  • Survival: Monitor the animals daily for survival. The primary endpoint in this model is often the prevention of mortality.

  • Bacterial Load and Toxin Titer: At the time of death or at the end of the study, collect cecal contents for the quantification of C. difficile vegetative cells, spores, and toxins as described in Protocol 3.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in the mouse model of CDI.

Table 1: Survival Rates in the Mouse Model of CDI

Treatment GroupDose (mg/kg)Survival Rate at Day 18 (%)
Vehicle Control-12%
This compound0.140%
This compound192%
This compound1088%

Data compiled from a study involving 17 pooled independent experiments.[2]

Table 2: In Vitro Activity of this compound against C. difficile

ParameterThis compoundVancomycin
MIC Range (µg/mL)0.125 - 0.5-
Toxin A & B Formation InhibitionStrong inhibition at 1x and 4x MICNo effect
Spore Formation InhibitionStrong inhibition at 1x MICNo effect

MIC (Minimum Inhibitory Concentration) data is crucial for interpreting in vivo efficacy.[2]

Visualizations

This compound Mechanism of Action

Cadazolid_Mechanism_of_Action cluster_Cdiff Clostridioides difficile Cell This compound This compound Ribosome Ribosome (Protein Synthesis) This compound->Ribosome Primary Target: Inhibition DNA_Gyrase DNA Gyrase/Topoisomerase IV (DNA Synthesis) This compound->DNA_Gyrase Secondary Target: Weak Inhibition Toxin_Production Toxin Production Ribosome->Toxin_Production Spore_Formation Spore Formation Ribosome->Spore_Formation Cell_Death Bacterial Cell Death Ribosome->Cell_Death Leads to DNA_Gyrase->Cell_Death Contributes to

Caption: this compound's dual mechanism of action against C. difficile.

Experimental Workflow for this compound Efficacy Testing in the Mouse Model

CDI_Mouse_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Selection Select C57BL/6 Mice Antibiotic_Pretreatment Administer Antibiotic Cocktail (4 days in drinking water) Animal_Selection->Antibiotic_Pretreatment Clindamycin Inject Clindamycin (Day -1) Antibiotic_Pretreatment->Clindamycin CDI_Challenge Oral Challenge with C. difficile (Day 0) Clindamycin->CDI_Challenge Cadazolid_Admin Oral Gavage with this compound (Once daily for 4-5 days) CDI_Challenge->Cadazolid_Admin Monitoring Daily Monitoring: Survival & Clinical Score Cadazolid_Admin->Monitoring Bacterial_Load Quantify Vegetative Cells & Spores (Cecal Contents) Cadazolid_Admin->Bacterial_Load Toxin_Titer Measure Toxin A/B Levels (ELISA) Cadazolid_Admin->Toxin_Titer

Caption: Workflow for evaluating this compound efficacy in the mouse CDI model.

References

Application Notes and Protocols: Assessing Cadazolid's Impact on Gut Microbiota in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo models to evaluate the effects of Cadazolid on the gut microbiota. The following sections detail the experimental design, animal models, sample analysis, and data interpretation to guide researchers in this field.

Introduction

This compound is a novel oxazolidinone-fluoroquinolone antibiotic developed for the treatment of Clostridioides difficile infection (CDI). A key attribute of an effective CDI therapeutic is its ability to eradicate the pathogen with minimal disruption to the commensal gut microbiota, as dysbiosis is a major risk factor for CDI recurrence. In vivo models are crucial for pre-clinical assessment of a candidate antibiotic's impact on the complex gut microbial ecosystem. This document outlines the methodologies to conduct such an assessment for this compound.

In Vivo Models and Experimental Design

A common and relevant in vivo model for studying CDI is the mouse model. This model mimics the human condition where antibiotic-induced disruption of the gut microbiota creates susceptibility to C. difficile colonization and subsequent disease.

Murine Model of Clostridioides difficile Infection

A widely used approach involves pre-treating mice with a cocktail of antibiotics to induce dysbiosis, followed by oral challenge with C. difficile spores.

Protocol 1: Induction of CDI in Mice

  • Animal Model: C57BL/6 mice (female, 8-10 weeks old) are commonly used. House the mice in sterile, filter-top cages with autoclaved food and water ad libitum.

  • Antibiotic Pre-treatment: To disrupt the native gut microbiota, administer an antibiotic cocktail in the drinking water for 5-7 days. A typical cocktail includes:

    • Kanamycin (0.4 mg/mL)

    • Gentamicin (0.035 mg/mL)

    • Colistin (850 U/mL)

    • Metronidazole (0.215 mg/mL)

    • Vancomycin (0.045 mg/mL)[1]

  • Cessation of Antibiotics: Replace the antibiotic-containing water with regular, sterile water for 2 days.

  • Clindamycin Administration: One day prior to infection, administer a single intraperitoneal injection of clindamycin (10 mg/kg) to enhance susceptibility.[2]

  • C. difficile Challenge: Orally gavage the mice with 10^5 to 10^7 colony-forming units (CFU) of a toxigenic C. difficile strain (e.g., VPI 10463, BI/NAP1/027).[2][3]

  • Monitoring: Monitor the mice daily for clinical signs of CDI, including weight loss, diarrhea, and lethargy.

Treatment Groups

Following C. difficile challenge, randomize the mice into the following treatment groups:

  • Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose with 0.05% Tween 80) orally.[3]

  • This compound Treatment: Administer this compound orally at a therapeutically relevant dose (e.g., 250 mg/kg, twice daily) for a specified duration (e.g., 5-10 days).[4]

  • Vancomycin Treatment (Comparator): Administer vancomycin orally (e.g., 125 mg/kg, four times daily) as a comparator antibiotic known to significantly impact the gut microbiota.[5][6]

Sample Collection and Processing

Fecal samples are the primary source for analyzing the gut microbiota composition.

Protocol 2: Fecal Sample Collection and DNA Extraction

  • Fecal Pellet Collection: Collect fresh fecal pellets from each mouse at baseline (before antibiotic pre-treatment), after antibiotic pre-treatment, during treatment with this compound or vancomycin, and at various time points post-treatment to assess recovery.

  • Sample Storage: Immediately freeze the fecal pellets at -80°C until further processing.

  • Fecal DNA Extraction:

    • Homogenize a fecal pellet (approximately 100-200 mg) in a lysis buffer containing detergents and enzymes to break open bacterial cells.

    • Incorporate a bead-beating step with sterile zirconia or silica beads to mechanically disrupt the cell walls of Gram-positive bacteria.

    • Purify the DNA using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions. These kits typically involve precipitation of inhibitors and column-based purification of the DNA.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

Gut Microbiota Analysis

The impact of this compound on the gut microbiota can be assessed using a combination of quantitative PCR (qPCR) and 16S rRNA gene sequencing.

Quantitative PCR (qPCR)

qPCR allows for the quantification of specific bacterial groups, providing a targeted assessment of changes in major phyla or genera.

Protocol 3: qPCR for Specific Bacterial Groups

  • Primer Selection: Use primers targeting the 16S rRNA gene of specific bacterial taxa of interest, such as:

    • Total Bacteria

    • Bacteroidetes

    • Firmicutes

    • Bifidobacterium spp.

    • Lactobacillus spp.

    • Enterobacteriaceae

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. A typical reaction mixture includes:

    • SYBR Green Master Mix

    • Forward and Reverse Primers (final concentration of 0.5 µM each)

    • Template DNA (1-10 ng)

    • Nuclease-free water

  • Thermal Cycling: Use a standard three-step cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (95°C for 15 seconds)

      • Annealing (primer-specific temperature, e.g., 60°C for 30 seconds)

      • Extension (72°C for 30 seconds)

    • Melt curve analysis to ensure product specificity.

  • Quantification: Generate standard curves using serial dilutions of a known quantity of target DNA to determine the absolute abundance of each bacterial group in the fecal samples.

16S rRNA Gene Sequencing

This high-throughput sequencing method provides a comprehensive profile of the bacterial community.

Protocol 4: 16S rRNA Gene Sequencing and Bioinformatic Analysis

  • Library Preparation:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with Illumina adapters.

    • Purify the PCR products.

    • Perform a second PCR to attach unique dual indices for sample multiplexing.

    • Purify and quantify the final library.

  • Sequencing: Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Denoising and Feature Table Generation: Process the raw reads using a pipeline such as DADA2, Deblur, or QIIME2. This involves trimming, filtering, merging paired-end reads, and removing chimeras to generate a feature table of Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to the ASVs using a reference database like SILVA or Greengenes.

    • Diversity Analysis:

      • Alpha diversity: Calculate metrics like the Shannon diversity index, Chao1 richness, and Faith's Phylogenetic Diversity to assess the diversity within each sample.

      • Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial community composition between different treatment groups. Visualize the results using Principal Coordinate Analysis (PCoA) plots.

    • Differential Abundance Analysis: Identify specific taxa that are significantly different in abundance between the this compound, vancomycin, and vehicle control groups using tools like ANCOM or DESeq2.

Data Presentation and Interpretation

Quantitative Data Summary

Present the quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound and Vancomycin on Key Bacterial Groups (qPCR)

Bacterial GroupBaseline (log10 copies/g feces)Post-CDI, Pre-Treatment (log10 copies/g feces)This compound Treatment (Day 10) (log10 copies/g feces)Vancomycin Treatment (Day 10) (log10 copies/g feces)
Total Bacteria10.5 ± 0.39.8 ± 0.510.2 ± 0.48.5 ± 0.6
Bacteroidetes9.8 ± 0.47.5 ± 0.79.5 ± 0.5< 6.0
Clostridium cluster XIVa9.5 ± 0.37.2 ± 0.69.3 ± 0.4< 6.0
Bifidobacterium8.7 ± 0.56.5 ± 0.87.5 ± 0.6< 5.0

Note: Data are representative and should be replaced with actual experimental results.

Table 2: Alpha Diversity Indices (16S rRNA Sequencing)

Treatment GroupShannon Diversity IndexChao1 Richness
Baseline4.5 ± 0.31200 ± 150
Post-CDI, Pre-Treatment2.8 ± 0.5700 ± 100
This compound Treatment (Day 10)4.2 ± 0.41100 ± 120
Vancomycin Treatment (Day 10)1.5 ± 0.4300 ± 80

Note: Data are representative and should be replaced with actual experimental results.

Interpretation of Results
  • This compound's Microbiota-Sparing Effect: A minimal change in the abundance of key commensal bacteria (e.g., Bacteroidetes, Clostridium cluster XIVa) and a preserved alpha diversity in the this compound group compared to the significant reductions observed in the vancomycin group would indicate a microbiota-sparing effect.[5][6]

  • Recovery of the Microbiota: Post-treatment monitoring of the microbiota composition will reveal the resilience of the gut community after this compound exposure. A faster return to the baseline composition compared to vancomycin would be a favorable outcome.

  • Impact on Pathogen Colonization: In some studies, the effect on the colonization of other potential pathogens, such as vancomycin-resistant enterococci (VRE), can be assessed. This compound has been shown not to promote VRE overgrowth in mice.[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Animal Model Setup cluster_induction CDI Induction cluster_treatment Treatment Groups cluster_analysis Microbiota Analysis animal_model C57BL/6 Mice antibiotic_pretreatment Antibiotic Cocktail (5-7 days) animal_model->antibiotic_pretreatment clindamycin Clindamycin (1 dose) antibiotic_pretreatment->clindamycin cdi_challenge C. difficile Challenge clindamycin->cdi_challenge vehicle Vehicle Control cdi_challenge->vehicle Randomization This compound This compound cdi_challenge->this compound Randomization vancomycin Vancomycin cdi_challenge->vancomycin Randomization sample_collection Fecal Sample Collection (Baseline, During, Post-treatment) vehicle->sample_collection This compound->sample_collection vancomycin->sample_collection dna_extraction Fecal DNA Extraction sample_collection->dna_extraction qpcr qPCR for Specific Taxa dna_extraction->qpcr sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: Experimental workflow for assessing this compound's impact on gut microbiota in a mouse model of CDI.

Bioinformatics Analysis Pipeline

Bioinformatics_Pipeline cluster_input Input Data cluster_processing Data Processing cluster_analysis Microbiome Analysis cluster_output Output raw_reads Raw 16S rRNA Reads (FASTQ files) quality_control Quality Control (Trimming & Filtering) raw_reads->quality_control denoising Denoising & Merging (e.g., DADA2) quality_control->denoising feature_table Feature Table (ASVs) denoising->feature_table taxonomy Taxonomic Classification feature_table->taxonomy alpha_diversity Alpha Diversity (Shannon, Chao1) feature_table->alpha_diversity beta_diversity Beta Diversity (Bray-Curtis, UniFrac) feature_table->beta_diversity differential_abundance Differential Abundance (ANCOM, DESeq2) taxonomy->differential_abundance taxa_plots Taxonomic Bar Plots taxonomy->taxa_plots statistical_results Statistical Results alpha_diversity->statistical_results pcoa_plots PCoA Plots beta_diversity->pcoa_plots differential_abundance->statistical_results

Caption: Bioinformatic pipeline for 16S rRNA gene sequencing data analysis.

References

Troubleshooting & Optimization

Troubleshooting Cadazolid in vitro susceptibility testing inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cadazolid in vitro susceptibility testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational oxazolidinone antibiotic that also incorporates a fluoroquinolone side chain. Its primary mechanism of action is the potent inhibition of bacterial protein synthesis.[1][2] It achieves this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[1] this compound also weakly inhibits DNA synthesis, representing a dual mechanism of action.[2] It has demonstrated potent in vitro activity against Clostridium difficile, including strains resistant to linezolid and fluoroquinolones.[3]

Q2: Which susceptibility testing methods are recommended for this compound against C. difficile?

The Clinical and Laboratory Standards Institute (CLSI) recommended reference method for anaerobic bacteria, including C. difficile, is the agar dilution method (CLSI document M11).[4] Broth microdilution is also a valid alternative method described in the CLSI M11 standard.[5] Due to its physical properties, disk diffusion testing is not a standardized method for this compound against C. difficile.

Q3: Why do I need to use DMSO to prepare this compound solutions?

This compound has very poor aqueous solubility (approximately 150 ng/mL).[6] Therefore, an organic solvent is required to prepare stock solutions for susceptibility testing. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[7]

Q4: What are the expected MIC ranges for this compound and comparator agents against C. difficile?

Official quality control (QC) ranges for this compound against reference strains like Bacteroides fragilis ATCC 25285 and Clostridium difficile ATCC 700057 have not been formally published by standards organizations like CLSI or EUCAST. This is likely due to the discontinuation of the drug's development.[8] However, published studies provide expected MIC ranges for clinical isolates and established QC ranges for comparator drugs.

Table 1: In Vitro Activity of this compound and Comparator Agents against Clostridium difficile

Antimicrobial Agent Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
This compound C. difficile 0.125 0.25 0.06 - 0.5
Vancomycin C. difficile 0.5 1.0 0.5 - 2.0
Metronidazole C. difficile N/A 1.0 N/A
Moxifloxacin C. difficile N/A 16 N/A
Linezolid C. difficile N/A 16 N/A

Data compiled from multiple studies of clinical isolates.[2][3][9]

Table 2: CLSI-Published MIC Quality Control Ranges for Recommended Anaerobic QC Strains

Antimicrobial Agent QC Strain MIC Range (µg/mL)
Metronidazole B. fragilis ATCC 25285 0.5 - 2
Clindamycin B. fragilis ATCC 25285 0.5 - 2
Moxifloxacin B. fragilis ATCC 25285 0.5 - 2
Vancomycin C. difficile ATCC 700057 0.5 - 2
Metronidazole C. difficile ATCC 700057 0.12 - 0.5

Source: CLSI M100, 34th Ed. (2024). These ranges should be used to validate assay performance.

Troubleshooting Inconsistent Results

Q5: My this compound MIC values are consistently higher than the published ranges. What are the possible causes?

Higher-than-expected MIC values can stem from several factors related to the compound, the testing procedure, or the bacterial inoculum.

  • This compound Degradation: Ensure the powdered compound and prepared stock solutions are stored correctly (typically at -20°C or colder, protected from light and moisture) to prevent degradation.

  • Solvent Issues: Using a final DMSO concentration significantly higher than 1-2.5% can inhibit bacterial growth, paradoxically leading to the selection of only the most robust growers and potentially affecting the MIC reading. Conversely, if the drug precipitates out of solution due to insufficient DMSO or improper mixing with the medium, the effective concentration will be lower, leading to apparent higher MICs.

  • Inoculum Density: An inoculum that is too heavy (greater than a 0.5 McFarland standard) can lead to artificially elevated MICs.

  • Media Composition: Ensure the correct medium (e.g., supplemented Brucella agar) is used as specified in the protocol. Variations in media components can affect both bacterial growth and antibiotic activity.

Q6: My MIC results are variable and not reproducible. What should I check?

Lack of reproducibility is a common issue in susceptibility testing, particularly with fastidious organisms like C. difficile.

  • Inoculum Preparation: This is a critical step. Ensure a homogenous suspension is made from fresh (24-48 hour) colonies and that the turbidity is accurately adjusted to a 0.5 McFarland standard for every experiment.

  • Anaerobic Conditions: Inadequate anaerobiosis is a major source of error. Verify that your anaerobic jar or chamber system is functioning correctly (e.g., using an anaerobic indicator strip) and that plates are incubated promptly after inoculation.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all plates and experiments. A final concentration of 1% is recommended.[7]

  • Plate Reading: Reading the MIC endpoint can be subjective. The MIC is the lowest concentration that causes complete inhibition of visible growth. Faint hazes or isolated colonies should be interpreted carefully, following established guidelines (e.g., CLSI M11).[10] Consistent lighting and viewing angles can improve reproducibility.

Q7: I am not seeing any growth on my control (drug-free) plates. What went wrong?

A failure of the organism to grow on the control plates invalidates the entire experiment.

  • Loss of Viability: The inoculum may have lost viability. Use fresh cultures (subcultured within the last 24-48 hours) for inoculum preparation.

  • Inadequate Anaerobiosis: C. difficile is an obligate anaerobe and will not grow in the presence of oxygen. Check your anaerobic system immediately.

  • Media Quality: The growth medium may be expired, improperly prepared, or lack necessary supplements (e.g., hemin, vitamin K₁, laked sheep blood).

  • Inoculation Error: Accidental failure to inoculate the plates.

Visual Guides and Protocols

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other oxazolidinones, targets an early step in bacterial protein synthesis. It binds to the P site on the 50S ribosomal subunit, which blocks the binding of the initiator fMet-tRNA. This prevents the formation of the 70S initiation complex, thereby halting the entire process of protein translation.

G 50S 50S Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S->Initiation_Complex No_Protein Protein Synthesis Blocked 50S->No_Protein Binding of fMet-tRNA is blocked 30S 30S 30S->Initiation_Complex joins 50S mRNA mRNA mRNA->30S binds fMet-tRNA Initiator tRNA (fMet-tRNA) fMet-tRNA->30S binds This compound This compound This compound->50S Binds to P site Protein_Synthesis Protein Synthesis (Elongation) Initiation_Complex->Protein_Synthesis proceeds

Caption: this compound blocks protein synthesis initiation.

Experimental Workflow: Agar Dilution Method

The agar dilution method is the CLSI-recommended reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.

G A Prepare this compound Stock (e.g., 1280 µg/mL in DMSO) B Perform 2-fold Serial Dilutions of this compound in DMSO A->B C Add Diluted this compound to Molten Supplemented Brucella Agar (Final DMSO conc. ≤1%) B->C D Pour Plates and Allow to Solidify (Include drug-free control) C->D F Inoculate Plates using a Steers Replicator (10^4-10^5 CFU/spot) D->F E Prepare Inoculum: Suspend colonies in Brucella Broth to 0.5 McFarland Standard E->F G Incubate Plates in Anaerobic Conditions (37°C, 48 hours) F->G H Read Results: MIC = Lowest concentration with no visible growth G->H

Caption: Workflow for this compound MIC testing by agar dilution.

Troubleshooting Logic: Investigating Out-of-Range QC Results

When a Quality Control (QC) strain yields an MIC outside the expected range, a systematic investigation is necessary to identify the source of the error. This flowchart outlines a logical approach to troubleshooting.

G Start QC MIC Result Out of Range Check_Inoculum Inoculum Density Correct (0.5 McF)? Start->Check_Inoculum Check_Anaerobiosis Anaerobic Indicator Shows Good Conditions? Check_Inoculum->Check_Anaerobiosis Yes Fix_Inoculum Re-prepare inoculum and repeat test Check_Inoculum->Fix_Inoculum No Check_Media Media & Supplements Correct & Not Expired? Check_Anaerobiosis->Check_Media Yes Fix_Anaerobiosis Service chamber/jar, use new catalyst/gas pack, and repeat test Check_Anaerobiosis->Fix_Anaerobiosis No Check_Drug Drug Stock/Plates Prepared Correctly? Check_Media->Check_Drug Yes Fix_Media Prepare fresh media and repeat test Check_Media->Fix_Media No Fix_Drug Prepare fresh stock and/or plates and repeat test Check_Drug->Fix_Drug No Review_Procedure Review entire procedure for subtle errors (e.g., incubation time, reading method) Check_Drug->Review_Procedure Yes

Caption: Troubleshooting out-of-range QC MIC results.

Detailed Experimental Protocols

Protocol 1: this compound Agar Dilution Susceptibility Testing for C. difficile (CLSI M11-based)

This protocol describes the reference agar dilution method for determining the MIC of this compound against C. difficile.

  • Preparation of this compound Stock and Plates:

    • Prepare a primary stock solution of this compound at a high concentration (e.g., 1280 µg/mL or 100x the highest desired final concentration) in 100% DMSO.

    • Perform serial two-fold dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K₁, and 5% laked sheep blood. Autoclave and cool to 48-50°C in a water bath.

    • Add the diluted this compound-DMSO solutions to separate aliquots of the molten agar. The volume of the DMSO solution should be 1/100th of the agar volume to achieve a final DMSO concentration of 1%. For example, add 2 mL of each this compound-DMSO dilution to 198 mL of molten agar.

    • Mix each agar-drug solution thoroughly by inverting the bottle 8-10 times, avoiding bubble formation.

    • Immediately pour the agar into sterile, 100 mm petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.

    • Prepare a drug-free control plate containing 1% DMSO and a growth control plate with no DMSO or drug.

    • Plates can be used the same day or stored in sealed bags at 2-8°C for up to one week.

  • Inoculum Preparation:

    • From a 24-48 hour pure culture of C. difficile on anaerobic blood agar, touch 3-5 colonies with a sterile loop or swab.

    • Emulsify the colonies in a tube containing a suitable broth (e.g., supplemented Brucella broth).

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Inoculation and Incubation:

    • Using a Steers replicator, inoculate the prepared agar plates, starting with the control plates and then progressing from the lowest to the highest drug concentration. The replicator will deliver approximately 1-2 µL of the adjusted inoculum, resulting in 10⁴ to 10⁵ CFU per spot.

    • Allow the inoculum spots to dry completely before moving the plates.

    • Place the plates into an anaerobic jar or chamber.

    • Incubate in an anaerobic atmosphere at 37°C for 46-48 hours.

  • Result Interpretation:

    • After incubation, read the plates against a dark background.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded.

    • The growth control plate must show confluent growth, and the QC strain(s) must yield MICs within their acceptable ranges.

Protocol 2: this compound Broth Microdilution Susceptibility Testing for C. difficile (CLSI M11-based)

This protocol describes an alternative broth microdilution method.

  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration 200 times the highest desired final concentration in the microtiter plate.

    • Perform serial two-fold dilutions in DMSO.

    • Dispense 1 µL of each this compound-DMSO dilution into the appropriate wells of a 96-well microtiter plate. This results in a final DMSO concentration of 0.5% when 200 µL total volume is used.

    • Include a drug-free control well (containing 1 µL of DMSO) and a sterility control well (broth only) for each isolate.

    • Plates can be prepared in bulk and frozen at -70°C for up to 6 months.

  • Inoculum Preparation:

    • Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in the agar dilution protocol.

    • Dilute this suspension in pre-reduced supplemented Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension).

  • Inoculation and Incubation:

    • Working in an anaerobic chamber, inoculate each well (except the sterility control) with 100 µL of the final diluted inoculum.

    • Seal the plates (e.g., with adhesive plastic seals) to maintain anaerobiosis.

    • Incubate the plates in an anaerobic atmosphere at 37°C for 46-48 hours.

  • Result Interpretation:

    • Read the plates using a microtiter plate reading mirror or an automated reader.

    • The MIC is the lowest concentration of this compound that shows a clear button or distinct lack of turbidity compared to the drug-free growth control well.

    • The growth control well must show distinct turbidity, the sterility control well must be clear, and the QC strain(s) must be within their acceptable ranges.

References

Mitigating potential for Cadazolid cross-resistance with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential for cross-resistance between Cadazolid and other antibiotics. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it differ from other antibiotics?

A1: this compound is a novel oxazolidinone-type antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It also has a secondary mode of action, which is a weak inhibition of DNA synthesis. This dual mechanism is unique as it combines elements of both the oxazolidinone and fluoroquinolone classes of antibiotics.

Q2: Is there evidence of cross-resistance between this compound and other antibiotics?

A2: Current research indicates a low potential for cross-resistance. Studies have shown that this compound retains potent activity against Clostridioides difficile strains that are resistant to linezolid and fluoroquinolones.[1][2] In vitro studies have demonstrated that the spontaneous frequency of resistance to this compound is low.[2]

Q3: What are the known resistance mechanisms to this compound and how do they compare to those of linezolid?

A3: In vitro studies have shown that resistance to this compound and linezolid in C. difficile arises from different mechanisms. After multiple passages, mutations leading to this compound resistance have been identified in the rplD gene, which codes for the ribosomal protein L4. In contrast, linezolid resistance is associated with mutations in the rplC gene, which codes for the ribosomal protein L3.[3] This difference in the genetic basis of resistance contributes to the lack of significant cross-resistance between the two antibiotics.

Q4: Has the development of this compound been continued?

A4: The development of this compound was discontinued after Phase 3 clinical trials.[4][5] Despite showing non-inferiority to vancomycin in one of two phase 3 trials for clinical cure rates of C. difficile infection, the overall results did not lead to the continuation of its development.[4][6]

Troubleshooting Guides

Issue: Unexpectedly high Minimum Inhibitory Concentrations (MICs) of this compound against C. difficile isolates.

  • Possible Cause 1: Intrinsic resistance of a specific C. difficile strain.

    • Troubleshooting Step: Sequence the 23S rRNA, rplC, and rplD genes of the isolate to identify any mutations known to confer resistance to oxazolidinones. Compare the sequence to a susceptible reference strain.

  • Possible Cause 2: Experimental error in MIC determination.

    • Troubleshooting Step: Review the protocol for MIC determination (e.g., agar dilution or broth microdilution) to ensure adherence to established standards. Verify the concentration and viability of the bacterial inoculum. Confirm the correct preparation and storage of the this compound stock solution.

  • Possible Cause 3: Spontaneous mutation during the experiment.

    • Troubleshooting Step: Determine the spontaneous mutation frequency of the isolate to this compound. A higher than expected frequency may indicate an unstable phenotype.

Issue: Observation of cross-resistance between this compound and linezolid in laboratory-evolved strains.

  • Possible Cause 1: Development of a novel, uncharacterized resistance mechanism.

    • Troubleshooting Step: Perform whole-genome sequencing on the cross-resistant isolate and the parent strain to identify novel mutations. Investigate the functional impact of these mutations on the ribosome or other potential targets.

  • Possible Cause 2: Upregulation of a general resistance mechanism, such as an efflux pump.

    • Troubleshooting Step: Evaluate the expression of known efflux pump genes in the cross-resistant strain compared to the parent strain using RT-qPCR. Test the effect of known efflux pump inhibitors on the MICs of both this compound and linezolid.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Antibiotics against Clostridium difficile

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound0.03 - 0.50.1250.25
Vancomycin0.5 - 2.00.51.0
MetronidazoleNot specifiedNot specified1.0
FidaxomicinNot specifiedNot specifiedNot specified
LinezolidNot specifiedNot specified16
MoxifloxacinNot specifiedNot specified16

Data compiled from multiple sources.[1][2][3]

Table 2: Activity of this compound against Linezolid- and Moxifloxacin-Resistant C. difficile Strains

Strain TypeThis compound MIC (µg/mL)Comparator MIC (µg/mL)
Linezolid-Resistant0.06 - 0.5Linezolid: Elevated
Moxifloxacin-Resistant0.03 - 0.25Moxifloxacin: Elevated

This compound maintains its potency against strains with resistance to linezolid and moxifloxacin.[1][7]

Table 3: IC50 Values for Inhibition of Macromolecular Synthesis by this compound

MacromoleculeThis compound IC50 (µg/mL)
Protein Synthesis0.08 - 0.31
DNA Synthesis12.0 - 18.6

IC50 values demonstrate that this compound is a much more potent inhibitor of protein synthesis than DNA synthesis.[2]

Experimental Protocols

Macromolecular Labeling Assay to Determine Mechanism of Action

This protocol is used to assess the inhibitory effect of an antibiotic on the synthesis of key macromolecules (protein, DNA, and cell wall).

Materials:

  • C. difficile culture in logarithmic growth phase

  • Radiolabeled precursors: [3H]leucine (for protein synthesis), [3H]thymidine (for DNA synthesis), [14C]N-acetylglucosamine (for cell wall synthesis)

  • Test antibiotic (e.g., this compound) at various concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow C. difficile anaerobically to the mid-logarithmic phase.

  • Aliquot the culture into tubes.

  • Add the test antibiotic at a range of concentrations (e.g., 0.25x, 1x, 4x, 16x MIC) to the respective tubes. Include a no-antibiotic control.

  • Immediately add the appropriate radiolabeled precursor to each set of tubes.

  • Incubate the tubes under anaerobic conditions.

  • At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots from each tube.

  • Precipitate the macromolecules by adding cold TCA.

  • Wash the precipitate to remove unincorporated radiolabeled precursors.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Plot the incorporated radioactivity against time for each antibiotic concentration to determine the effect on the synthesis of each macromolecule.

In Vitro Transcription/Translation Assay

This assay determines the direct inhibitory effect of an antibiotic on the bacterial ribosome.

Materials:

  • C. difficile S30 cell-free extract

  • DNA template (e.g., a plasmid containing a reporter gene like luciferase under a suitable promoter)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test antibiotic (e.g., this compound) at various concentrations

  • Luciferase assay reagent

Procedure:

  • Prepare an S30 cell-free extract from a logarithmic phase culture of C. difficile.

  • Set up the in vitro transcription/translation reaction by combining the S30 extract, DNA template, amino acid mixture, and energy source.

  • Add the test antibiotic at a range of concentrations. Include a no-antibiotic control.

  • Incubate the reaction mixture under appropriate conditions (e.g., 37°C).

  • After a set time (e.g., 60 minutes), stop the reaction.

  • Measure the expression of the reporter gene (e.g., by adding luciferase assay reagent and measuring luminescence).

  • Calculate the percent inhibition for each antibiotic concentration and determine the IC50 value.

Spontaneous Mutation Frequency Determination

This protocol quantifies the frequency at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.

Materials:

  • C. difficile culture

  • Agar plates with and without the test antibiotic (at concentrations of 2x, 4x, and 8x MIC)

Procedure:

  • Grow a large culture of C. difficile to a high cell density (e.g., 109 - 1010 CFU/mL).

  • Plate serial dilutions of the culture on non-selective agar to determine the total viable cell count.

  • Plate a large volume of the undiluted culture onto agar plates containing the test antibiotic at 2x, 4x, and 8x the MIC.

  • Incubate all plates anaerobically until colonies appear.

  • Count the number of colonies on the antibiotic-containing plates (resistant mutants) and the non-selective plates (total viable cells).

  • Calculate the spontaneous mutation frequency by dividing the number of resistant mutants by the total number of viable cells.

Serial Passage Experiment to Assess Resistance Development

This method evaluates the potential for an antibiotic to induce resistance over time through repeated exposure.

Materials:

  • C. difficile culture

  • Broth medium

  • Test antibiotic (e.g., this compound)

Procedure:

  • Determine the baseline MIC of the test antibiotic for the C. difficile strain.

  • Inoculate a series of tubes containing broth with two-fold serial dilutions of the antibiotic.

  • Incubate the tubes anaerobically for 24-48 hours.

  • Identify the tube with the highest concentration of antibiotic that still permits bacterial growth (the sub-MIC).

  • Use an aliquot from this tube to inoculate a new series of tubes with fresh antibiotic dilutions.

  • Repeat this process for a set number of passages (e.g., 14-30 days).

  • Determine the MIC of the antibiotic for the bacterial population at regular intervals to monitor for any increase in resistance.

Visualizations

Cadazolid_Mechanism_of_Action cluster_protein Protein Synthesis Pathway cluster_dna DNA Synthesis Pathway This compound This compound Ribosome Bacterial Ribosome (50S Subunit) This compound->Ribosome Primary Target (Strong Inhibition) DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Secondary Target (Weak Inhibition) Protein_Synthesis Protein Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibited DNA_Synthesis DNA Synthesis DNA_Synthesis->Bacterial_Cell_Death Inhibited

Caption: Dual mechanism of action of this compound.

Spontaneous_Resistance_Workflow Start Start: High-density C. difficile culture Plate_Total Plate serial dilutions on non-selective agar Start->Plate_Total Plate_Selective Plate large volume on agar with this compound (2x, 4x, 8x MIC) Start->Plate_Selective Incubate Incubate plates anaerobically Plate_Total->Incubate Plate_Selective->Incubate Count_Total Count colonies on non-selective plates (Total Viable Count) Incubate->Count_Total Count_Resistant Count colonies on selective plates (Resistant Mutants) Incubate->Count_Resistant Calculate Calculate Frequency: (Resistant Mutants) / (Total Viable Count) Count_Total->Calculate Count_Resistant->Calculate End End: Spontaneous Resistance Frequency Calculate->End

Caption: Experimental workflow for determining spontaneous resistance frequency.

Troubleshooting_Cross_Resistance Start Start: Unexpected cross-resistance observed between this compound and another antibiotic Check_Purity Is the bacterial culture pure? Start->Check_Purity Repurify Re-streak for single colonies and repeat experiment Check_Purity->Repurify No Check_Protocols Are the MIC determination protocols accurate? Check_Purity->Check_Protocols Yes Repurify->Start Review_Protocols Review and validate all experimental procedures and reagent concentrations Check_Protocols->Review_Protocols No Investigate_Mechanism Investigate potential resistance mechanisms Check_Protocols->Investigate_Mechanism Yes Review_Protocols->Start Sequence_Genes Sequence target genes (e.g., rplD, rplC, 23S rRNA) for mutations Investigate_Mechanism->Sequence_Genes Efflux_Pump_Assay Perform efflux pump assays (e.g., using inhibitors) Investigate_Mechanism->Efflux_Pump_Assay WGS Perform whole-genome sequencing for novel mutations Investigate_Mechanism->WGS End End: Identify cause of cross-resistance Sequence_Genes->End Efflux_Pump_Assay->End WGS->End

Caption: Troubleshooting guide for unexpected cross-resistance.

References

Interpreting unexpected results in Cadazolid mode of action studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected results in Cadazolid mode of action experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mode of action for this compound?

A: The primary mode of action for this compound is the potent inhibition of bacterial protein synthesis.[1][2][3][4] This is consistent with the activity of its oxazolidinone component.[5][6][7] Studies using macromolecular labeling have shown that this compound strongly inhibits the incorporation of L-leucine (a marker for protein synthesis) at low concentrations.[1][2] This has been further confirmed in cell-free coupled transcription/translation assays, where this compound demonstrated potent inhibition of translation, superior to that of linezolid.[1][2]

Q2: We've observed weak DNA synthesis inhibition in our whole-cell assays. Is this an expected secondary effect?

A: Yes, this is an expected, though much weaker, secondary mode of action.[1][2][8] this compound is a hybrid molecule containing a quinolone pharmacophore, which is known to target DNA synthesis.[1][5] Macromolecular labeling experiments have consistently shown inhibition of adenine incorporation (a marker for nucleic acid synthesis), but only at concentrations significantly higher than those required for protein synthesis inhibition.[2][3] The concentration needed to achieve 50% inhibition (IC50) of DNA synthesis is at least 60-fold higher than the IC50 for protein synthesis inhibition.[2]

Q3: Why is this compound effective against C. difficile strains that are resistant to linezolid or fluoroquinolones?

A: This is a key feature of this compound and suggests it can overcome common resistance mechanisms for its parent drug classes. This compound retains potent activity against both quinolone-resistant and linezolid-resistant C. difficile strains.[1][2] Its potent inhibition of protein synthesis was observed even in linezolid-resistant strains.[2][3] Furthermore, spontaneous resistance frequencies for this compound are very low (generally <10⁻¹⁰ at 2x to 4x the MIC), and no cross-resistance has been observed with fluoroquinolones or linezolid.[2][3]

Q4: Our experiments show this compound significantly inhibits toxin and spore formation at sub-MIC levels, which we don't see with vancomycin. Is this a known phenomenon?

A: Yes, this is a well-documented and significant advantage of this compound. It substantially inhibits C. difficile toxin production and sporulation, even at concentrations as low as 0.25x MIC.[1][9][10][11][12] In contrast, other antibiotics like vancomycin and metronidazole show little to no effect on toxin formation, and moxifloxacin has been reported to even increase toxin production at sub-MIC concentrations.[1][9][10] This potent effect on virulence factors is a direct result of its primary mechanism: inhibiting protein synthesis.[9][11]

Q5: Given its potent preclinical activity, why was the clinical development of this compound discontinued?

A: Despite promising Phase 2 trial results where this compound showed lower recurrence rates than vancomycin, its development was halted due to inconsistent Phase 3 trial outcomes.[5][13][14] The development program involved two large Phase 3 trials, IMPACT 1 and IMPACT 2.[15][16] While this compound met its primary endpoint of non-inferiority to vancomycin for clinical cure in the IMPACT 1 trial, it failed to meet the same endpoint in the IMPACT 2 trial.[8][13][15][17] This inconsistency led the developer to discontinue further commercial development of the compound for C. difficile infection.[5][13][16]

Troubleshooting Guide

Issue: Discrepancy between Whole-Cell and Enzymatic DNA Synthesis Assays

Symptom: Your macromolecular labeling assay in whole C. difficile cells shows weak but measurable inhibition of DNA synthesis. However, your in vitro assay using purified C. difficile DNA gyrase shows no inhibitory activity.[1][2]

Possible Causes & Solutions:

  • Assay Sensitivity: The enzymatic topoisomerase assays may have low sensitivity, preventing the detection of weak inhibition.[2]

    • Troubleshooting Step: Try increasing the concentration of this compound in the enzymatic assay beyond typical ranges. Validate the assay with a known C. difficile gyrase inhibitor as a positive control.

  • Drug Solubility: this compound has poor aqueous solubility.[1][4] It may precipitate or not reach effective concentrations under the specific buffer and salt conditions of the in vitro enzymatic assay.

    • Troubleshooting Step: Review your assay buffer composition. Consider using a co-solvent like DMSO, ensuring its final concentration is not inhibitory to the enzyme. Confirm the solubility of this compound under your specific assay conditions.

  • Alternative Target: The quinolone moiety of this compound may not be targeting DNA gyrase in C. difficile but another enzyme involved in DNA replication or repair. The whole-cell assay captures the net effect on DNA synthesis, while the enzymatic assay is target-specific.

    • Troubleshooting Step: Perform broader screening against other bacterial type II topoisomerases or other enzymes involved in DNA metabolism to identify a potential alternative target. Note that while this compound inhibits E. coli DNA gyrase, it has failed to show measurable inhibition of C. difficile DNA gyrase.[1]

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of this compound
ParameterThis compoundLinezolidMoxifloxacin
Protein Synthesis IC50 (µg/mL) 0.08 - 0.311.7 - 68N/A
DNA Synthesis IC50 (µg/mL) 12.0 - 18.6>1282.3 - 43
C. difficile MIC Range (µg/mL) 0.125 - 0.5N/AN/A

Data sourced from macromolecular labeling studies.[2]

Table 2: Summary of Phase 3 Clinical Trial Results (IMPACT 1 & 2)
EndpointTrialThis compound (250 mg BID)Vancomycin (125 mg QID)Outcome
Clinical Cure Rate (mITT) IMPACT 183.8%85.1%Non-inferiority met.[8][17]
Clinical Cure Rate (mITT) IMPACT 281.0%85.9%Non-inferiority not met.[8][17]
Recurrence Rate (mITT, among cured) IMPACT 115.0%21.4%Lower with this compound.[8]
Recurrence Rate (mITT, among cured) IMPACT 215.7%17.8%Numerically lower with this compound.[8]

mITT: modified Intent-to-Treat population.

Visualized Workflows and Pathways

G cluster_drug This compound Action cluster_cellular_effects Cellular Targets & Processes cluster_outcomes Bacterial Outcomes This compound This compound ProteinSynth Protein Synthesis (Ribosome) This compound->ProteinSynth Primary Action (Potent) DNASynth DNA Synthesis This compound->DNASynth Secondary Action (Weak) Toxin Toxin Production Inhibited ProteinSynth->Toxin Spore Spore Formation Inhibited ProteinSynth->Spore Death Bactericidal Effect ProteinSynth->Death DNASynth->Death

Caption: Dual mode of action pathway for this compound in C. difficile.

G Start Unexpected Result: DNA synthesis inhibited in cells, but not in gyrase assay. CheckAssay 1. Validate Enzymatic Assay Start->CheckAssay CheckSol 2. Confirm Drug Solubility CheckAssay->CheckSol If assay is valid Result1 Result Explained: Assay sensitivity or protocol artifact. CheckAssay->Result1 If assay is flawed CheckTarget 3. Investigate Alternative Targets CheckSol->CheckTarget If drug is soluble CheckSol->Result1 If drug is insoluble Result2 Result Explained: Novel target responsible for DNA synthesis inhibition. CheckTarget->Result2

Caption: Troubleshooting workflow for discrepant DNA synthesis inhibition results.

Key Experimental Protocols

1. Macromolecular Labeling Assay

This assay determines the effect of an antibiotic on the synthesis of key macromolecules (protein, nucleic acid, cell wall) in whole bacterial cells.

  • Objective: To identify the primary cellular process inhibited by this compound.

  • Methodology:

    • Grow C. difficile cultures to early logarithmic phase.

    • Aliquot the culture and add varying concentrations of this compound (or control antibiotics).

    • Simultaneously add a radiolabeled precursor specific to a macromolecule:

      • Protein Synthesis: ³H-L-leucine

      • Nucleic Acid Synthesis: ³H-adenine

      • Cell Wall Synthesis: ³H-N-acetyl-D-glucosamine

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Stop the incorporation by adding a cold acid (e.g., trichloroacetic acid), which precipitates the large macromolecules.

    • Wash and collect the precipitate on a filter.

    • Measure the radioactivity of the precipitate using a scintillation counter.

    • Calculate the concentration of this compound that inhibits 50% of precursor incorporation (IC50) for each pathway.[1][2]

2. In Vitro Coupled Transcription/Translation Assay (CFTA)

This cell-free assay assesses the direct impact of a compound on the machinery of protein synthesis.

  • Objective: To confirm that this compound directly inhibits the translation process.

  • Methodology:

    • Prepare a cell-free S30 extract from C. difficile containing ribosomes, tRNA, and necessary enzymes.

    • Set up a reaction mixture containing the S30 extract, amino acids (including a radiolabeled one like ³⁵S-methionine), an energy source (ATP, GTP), and a DNA template (e.g., a plasmid encoding a specific protein).

    • Add varying concentrations of this compound or control compounds.

    • Incubate to allow for transcription of the DNA to mRNA and subsequent translation into a radiolabeled protein.

    • Measure the amount of newly synthesized, radiolabeled protein.

    • Determine the IC50 value for inhibition of translation.[1][2]

3. DNA Topoisomerase Assay

This enzymatic assay measures the direct inhibition of DNA gyrase or topoisomerase IV, enzymes targeted by quinolones.

  • Objective: To determine if this compound directly inhibits C. difficile DNA gyrase.

  • Methodology:

    • Purify DNA gyrase enzyme from C. difficile (or a commercially available source like E. coli gyrase for comparison).

    • Prepare a reaction mixture containing the purified enzyme, relaxed plasmid DNA as a substrate, and ATP.

    • Add varying concentrations of this compound or a known quinolone inhibitor (e.g., ciprofloxacin).

    • Incubate to allow the enzyme to introduce negative supercoils into the plasmid DNA.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

    • Visualize the DNA bands. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.[1][2]

References

Strategies to minimize the impact of Cadazolid on beneficial gut flora

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the impact of Cadazolid on beneficial gut flora during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it contribute to its gut flora-sparing properties?

A1: this compound is a novel hybrid antibiotic combining the pharmacophores of an oxazolidinone and a fluoroquinolone.[1] Its primary mode of action is the potent inhibition of bacterial protein synthesis.[2][3] A secondary mode of action is the weak inhibition of DNA synthesis.[2] This targeted action against protein synthesis, particularly in Clostridioides difficile, contributes to its narrow spectrum of activity.[4][5] The drug was specifically designed to be gut-restricted, with very poor aqueous solubility and minimal systemic absorption, which localizes its activity to the gastrointestinal tract where C. difficile infection occurs.[6][7] This limited systemic exposure and narrow spectrum are key to minimizing its impact on the broader gut microbial community compared to broad-spectrum antibiotics.[8][9]

Q2: How does the impact of this compound on gut flora diversity compare to other antibiotics used for C. difficile infection (CDI), such as vancomycin?

A2: Studies have shown that this compound has a less disruptive effect on the gut microbiome compared to vancomycin.[10] In a phase 2 clinical trial, fecal sample analysis revealed that this compound treatment resulted in fewer significant changes to operational taxonomic units (OTUs) between the start and end of treatment compared to vancomycin.[10] Specifically, this compound did not significantly reduce the counts of Bacteroidetes or Clostridium clusters XIVa and IV, whereas vancomycin significantly reduced these populations.[10] While higher doses of this compound (500 mg and 1000 mg twice daily) were observed to reduce Bifidobacterium counts, the overall alpha-diversity of the gut microbiota was not significantly altered with this compound treatment, in contrast to a significant decrease observed with vancomycin.[10]

Q3: What are the known effects of this compound on specific beneficial gut bacteria?

A3: In vitro gut model studies and clinical trial data indicate that this compound has a limited impact on several key groups of beneficial gut bacteria.[11][12] While it can reduce the population of Bifidobacterium, particularly at higher doses, it has been shown to spare Bacteroides fragilis group and Lactobacillus spp.[10][11] This selective activity is a significant advantage over broader-spectrum antibiotics that can indiscriminately reduce the populations of these beneficial microbes.[13]

Q4: Is there evidence of this compound promoting the overgrowth of opportunistic pathogens like vancomycin-resistant enterococci (VRE)?

A4: Preclinical studies in mice have indicated that this compound does not promote the intestinal colonization or overgrowth of VRE.[14] In fact, this compound has demonstrated high efficacy in reducing pre-existing VRE colonization, which is attributed to its potent in vitro activity against VRE and a low propensity for resistance development.[14] This is in contrast to antibiotics like vancomycin, which are known to promote VRE overgrowth.[14]

Q5: Although this compound's development was discontinued, what general strategies can be applied in research to minimize the impact of similar gut-targeted antibiotics on commensal flora?

A5: Several strategies can be employed to mitigate the effects of antibiotics on the gut microbiota:

  • Co-administration of Probiotics: Introducing specific probiotic strains, such as Lactobacillus and Bifidobacterium, during and after antibiotic treatment can help replenish beneficial bacteria.[13][15]

  • Prebiotic Supplementation: Prebiotics, which are non-digestible fibers that promote the growth of beneficial bacteria, can be used to support the existing gut flora.[15]

  • Synbiotics: A combination of probiotics and prebiotics can offer a synergistic effect in maintaining gut health.[16]

  • Fecal Microbiota Transplantation (FMT): In cases of severe dysbiosis, FMT from a healthy donor can be a powerful tool to restore a diverse and healthy gut microbiome.[17][18]

  • Dose Optimization: As seen with this compound, lower effective doses may have a lesser impact on certain beneficial bacteria like Bifidobacterium.[10] Careful dose-ranging studies are crucial.

Troubleshooting Guides

Issue 1: Significant reduction in Bifidobacterium populations observed in our in vitro gut model.

  • Possible Cause: The concentration of this compound used in the model may be too high. Higher doses of this compound have been shown to reduce Bifidobacterium counts.[10]

  • Troubleshooting Steps:

    • Review the dosage used in the experiment. The clinically effective dose of this compound in Phase 3 trials was 250 mg twice daily.[19][20]

    • Perform a dose-response study to determine the minimal inhibitory concentration (MIC) for the target pathogen versus the concentration that impacts beneficial flora.

    • Consider co-administering a prebiotic that specifically supports the growth of Bifidobacterium in the gut model.

Issue 2: Unexpectedly broad impact on microbial diversity in our animal model.

  • Possible Cause: The formulation or delivery method of this compound may be leading to higher than expected systemic absorption or altered gut distribution.

  • Troubleshooting Steps:

    • Verify the formulation of this compound to ensure it aligns with its known properties of poor aqueous solubility.[3]

    • Measure plasma concentrations of this compound in the animal model to confirm minimal systemic exposure.[4]

    • Analyze the fecal concentrations of this compound to ensure it is reaching the target site at the intended concentration.

Data Presentation

Table 1: Comparison of this compound and Vancomycin Effects on Gut Microbiota

Microbial GroupThis compound (250mg BID)Vancomycin (125mg QID)Reference
Bacteroidetes No significant reductionSignificant reduction[10]
Clostridium cluster XIVa No significant reductionSignificant reduction[10]
Clostridium cluster IV No significant reductionSignificant reduction[10]
Bifidobacterium Reduction at higher dosesSignificant reduction[10]
Alpha-diversity (Shannon Index) No significant changeSignificant reduction[10]

Table 2: In Vitro Activity of this compound against C. difficile and Impact on Gut Flora

ParameterObservationReference
MIC90 against C. difficile 0.125 mg/L[11][12]
Impact on Bacteroides fragilis group Unaffected[11]
Impact on Lactobacillus spp. Unaffected[11]
Impact on Bifidobacterium Inhibition observed[11]

Experimental Protocols

Protocol 1: In Vitro Gut Model for Assessing Antibiotic Impact

This protocol is based on the methodology used to evaluate this compound's effect on a simulated human gut model.[11][12]

  • Model Setup: A multi-stage chemostat model of the human colon is established, inoculated with a fecal slurry from a healthy donor. The model should simulate the physiological conditions of different sections of the colon.

  • C. difficile Infection: Once the gut microbiota has stabilized, the model is challenged with a clinical isolate of C. difficile, including toxigenic strains.

  • Antibiotic Administration: this compound is introduced into the model at a concentration simulating the human therapeutic dose (e.g., 250 mg/L twice daily for 7 days). A control arm with vancomycin should be run in parallel.

  • Monitoring: Throughout the experiment, samples are collected to monitor:

    • C. difficile viable counts and spore formation.

    • Cytotoxin titers.

    • Populations of key gut microbiota (e.g., Bacteroides, Lactobacillus, Bifidobacterium, Clostridium clusters) using quantitative PCR (qPCR) or 16S rRNA gene sequencing.

    • Concentrations of the administered antibiotic.

  • Data Analysis: The changes in microbial populations and C. difficile metrics are compared between the this compound and control arms to assess its efficacy and impact on the commensal flora.

Protocol 2: Macromolecular Synthesis Assay to Determine Mechanism of Action

This protocol is adapted from studies investigating this compound's mode of action.[2]

  • Bacterial Strains: Use relevant strains of C. difficile, including wild-type and strains resistant to other antibiotics.

  • Radiolabeled Precursors: Prepare cultures with radiolabeled precursors for specific macromolecules:

    • [³H]leucine for protein synthesis.

    • [³H]adenine for nucleic acid synthesis.

    • [³H]N-acetyl-D-glucosamine for cell wall synthesis.

  • Antibiotic Exposure: Expose the bacterial cultures to varying concentrations of this compound and control antibiotics (e.g., linezolid for protein synthesis inhibition).

  • Measurement of Incorporation: After a defined incubation period, measure the incorporation of the radiolabeled precursors into the respective macromolecules using scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each macromolecular synthesis pathway. A significantly lower IC50 for protein synthesis compared to other pathways would confirm it as the primary mechanism of action.

Visualizations

Cadazolid_Mechanism_of_Action cluster_this compound This compound cluster_bacteria Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Primary Target (Oxazolidinone Moiety) Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Strong Inhibition DNA_Gyrase DNA Gyrase/Topoisomerase IV This compound->DNA_Gyrase Secondary Target (Fluoroquinolone Moiety) DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Weak Inhibition Ribosome->Protein_Synthesis DNA_Gyrase->DNA_Synthesis

Caption: Primary and secondary mechanisms of action of this compound.

Gut_Flora_Impact_Comparison cluster_antibiotics Antibiotic Treatment cluster_flora Impact on Gut Flora This compound This compound Bacteroidetes Bacteroidetes This compound->Bacteroidetes Minimal Impact Clostridium_clusters Clostridium clusters (IV & XIVa) This compound->Clostridium_clusters Minimal Impact Bifidobacterium Bifidobacterium This compound->Bifidobacterium Reduced at high doses Diversity Overall Diversity This compound->Diversity No significant change Vancomycin Vancomycin Vancomycin->Bacteroidetes Significant Reduction Vancomycin->Clostridium_clusters Significant Reduction Vancomycin->Bifidobacterium Significant Reduction Vancomycin->Diversity Significant Reduction

Caption: Comparative impact of this compound and Vancomycin on gut flora.

Experimental_Workflow_Gut_Model Start 1. Fecal Slurry Inoculation Stabilize 2. Microbiota Stabilization Start->Stabilize Infect 3. C. difficile Infection Stabilize->Infect Treat 4. Antibiotic Treatment Infect->Treat Monitor 5. Sampling & Monitoring Treat->Monitor Analyze 6. Data Analysis Monitor->Analyze

Caption: Workflow for an in vitro gut model experiment.

References

Validation & Comparative

A Comparative Guide: Cadazolid versus Vancomycin for the Treatment of Clostridium difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of cadazolid and vancomycin for the treatment of Clostridium difficile infection (CDI). The information is intended for researchers, scientists, and drug development professionals, with a focus on clinical efficacy, safety, and mechanisms of action, supported by experimental data from key clinical trials.

Executive Summary

Vancomycin has long been a standard-of-care treatment for CDI. This compound, a novel oxazolidinone-fluoroquinolone hybrid antibiotic, was developed as a potential alternative. Clinical trials have compared the efficacy and safety of these two treatments. While this compound showed promise, particularly in lower recurrence rates in Phase 2 trials, it did not consistently demonstrate non-inferiority to vancomycin in Phase 3 trials in terms of clinical cure rates.[1] This has led to the discontinuation of its clinical development.[2] This guide will delve into the specifics of these findings.

Mechanism of Action

The fundamental difference between this compound and vancomycin lies in their mechanisms of action against C. difficile.

This compound: this compound primarily acts by inhibiting bacterial protein synthesis.[3] Its oxazolidinone moiety binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the binding of tRNA to the A-site and thus preventing peptide bond formation.[3][4][5] This ultimately halts the production of essential proteins and toxins.

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site tRNA Aminoacyl-tRNA Peptidyl_Transferase_Center->tRNA Blocks tRNA binding to A-Site P_Site P-Site This compound This compound This compound->Peptidyl_Transferase_Center Binds to PTC Protein_Synthesis Protein Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to

Mechanism of Action of this compound

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[6][7] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[6][7][8] This binding blocks the transglycosylation and transpeptidation steps, preventing the cross-linking of the peptidoglycan chains and compromising the integrity of the bacterial cell wall, leading to cell lysis.[6][8]

Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan_Precursor Binds to Transglycosylase Transglycosylase/ Transpeptidase Peptidoglycan_Precursor->Transglycosylase Blocks action of Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of Action of Vancomycin

Clinical Efficacy

The clinical development of this compound included a Phase 2 dose-finding study and two large-scale Phase 3 trials (IMPACT 1 and IMPACT 2). These studies compared the efficacy of this compound to that of vancomycin in patients with CDI.

Data Presentation

Table 1: Clinical Efficacy of this compound vs. Vancomycin in Phase 3 Trials (IMPACT 1 & 2)

OutcomeIMPACT 1IMPACT 2
Clinical Cure Rate (mITT Population)
This compound84% (253/302)[2]81% (235/290)[2]
Vancomycin85% (271/318)[2]86% (258/301)[2]
Treatment Difference (95% CI)-1.4% (-7.2 to 4.3)[2]-4.7% (-10.7 to 1.3)[2]
Sustained Clinical Response Rate
This compound64.4%61.3%
VancomycinNot ReportedNot Reported
Recurrence Rate
This compound15.4%20.4%
VancomycinNot ReportedNot Reported

mITT: modified intention-to-treat Data on sustained clinical response and recurrence rates for individual IMPACT trials are not readily available in the provided search results. The presented rates are pooled from a meta-analysis.[9]

Table 2: Clinical Efficacy of this compound vs. Vancomycin in Phase 2 Trial

OutcomeThis compound (250mg BID)This compound (500mg BID)This compound (1000mg BID)Vancomycin (125mg QID)
Clinical Cure Rate 76.5%[10]80.0%[10]68.4%[10]68.2%[10]
Sustained Clinical Response Rate 60.0%[10]54.5%[10]46.7%[10]33.3%[10]
Recurrence Rate 25.0%[10]18.2%[10]23.5%[10]50.0%[10]

Experimental Protocols

The Phase 3 clinical trials (IMPACT 1 and IMPACT 2) were identically designed, multicenter, randomized, double-blind, non-inferiority studies.[2]

  • Patient Population: Adults with a diagnosis of mild-to-moderate or severe CDI, defined by diarrhea and a positive stool test for C. difficile toxin.[2][11]

  • Treatment Arms:

    • This compound: 250 mg orally twice daily for 10 days.[2]

    • Vancomycin: 125 mg orally four times daily for 10 days.[2]

  • Primary Endpoint: Clinical cure at the end of treatment, defined as the resolution of diarrhea and no further need for CDI therapy.[2][11]

  • Follow-up: Patients were followed for 30 days after the end of treatment to assess for recurrence.[2]

Screening Patient Screening (Adults with CDI) Randomization Randomization Screening->Randomization Cadazolid_Arm This compound (250mg BID, 10 days) Randomization->Cadazolid_Arm Vancomycin_Arm Vancomycin (125mg QID, 10 days) Randomization->Vancomycin_Arm End_of_Treatment End of Treatment (Day 10) Cadazolid_Arm->End_of_Treatment Vancomycin_Arm->End_of_Treatment Primary_Endpoint Primary Endpoint Assessment (Clinical Cure) End_of_Treatment->Primary_Endpoint Follow_Up 30-Day Follow-Up Primary_Endpoint->Follow_Up Recurrence_Assessment Recurrence Assessment Follow_Up->Recurrence_Assessment

Phase 3 Clinical Trial Workflow

Safety and Tolerability

Across the Phase 3 trials, the safety and tolerability profiles of this compound and vancomycin were found to be similar.[1][2] A meta-analysis of these trials reported that 48.4% of patients on this compound and 53.0% on vancomycin experienced at least one adverse event.[9] The most frequently reported adverse events included headache, dizziness, altered mental status, dyspepsia, and pruritus.[9]

Table 3: Adverse Events in Phase 3 Trials (Pooled Data)

Adverse Event CategoryThis compound (N=624)Vancomycin (N=659)
At least one adverse event 48.4%53.0%
Most Frequent Adverse Events Headache, Dizziness, Altered Mental Status, Dyspepsia, PruritusHeadache, Dizziness, Altered Mental Status, Dyspepsia, Pruritus

Data from a meta-analysis of Phase 3 trials.[9]

Conclusion

This compound, a novel antibiotic with a distinct mechanism of action from vancomycin, was investigated as a new treatment option for CDI. While it demonstrated a potential benefit in reducing recurrence rates in a Phase 2 study, the larger Phase 3 trials did not consistently establish its non-inferiority to vancomycin in achieving a clinical cure.[1] Specifically, this compound met the non-inferiority endpoint in the IMPACT 1 trial but not in the IMPACT 2 trial.[1][2] Given these results, the further clinical development of this compound for the treatment of CDI has been discontinued.[2] Vancomycin remains a primary therapeutic choice for CDI, with ongoing research focusing on new agents and strategies to address the challenges of recurrence.

References

Cadazolid's Quest for Non-Inferiority to Vancomycin in CDI Treatment: A Phase 3 Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pivotal phase 3 trials (IMPACT 1 and IMPACT 2) reveals that cadazolid, a novel quinoxolidinone antibiotic, did not consistently demonstrate non-inferiority to the standard-of-care, vancomycin, for the treatment of Clostridioides difficile infection (CDI). While exhibiting a comparable safety profile, the primary efficacy endpoint of clinical cure was not met in one of the two key trials, ultimately leading to the discontinuation of its commercial development for this indication.

This compound was developed as a potential alternative to existing CDI therapies like vancomycin and metronidazole, aiming to address the challenges of treatment failure and disease recurrence.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis, which in turn suppresses toxin production and spore formation in C. difficile.[1][2][3][4] Vancomycin, a glycopeptide antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8][9]

The evaluation of this compound's efficacy and safety was primarily conducted through two identically designed, multicenter, double-blind, randomized, placebo-controlled, non-inferiority phase 3 trials known as IMPACT 1 and IMPACT 2.[10]

Comparative Efficacy Data

The primary objective of the IMPACT trials was to establish the non-inferiority of this compound to vancomycin in achieving clinical cure in patients with CDI. The pre-specified non-inferiority margin was -10%.[10]

Table 1: Clinical Cure Rates in IMPACT 1 & 2 Trials (Modified Intention-to-Treat Population)
TrialThis compound GroupVancomycin GroupTreatment Difference (95% CI)Non-Inferiority Met
IMPACT 1 84% (253/302)[10]85% (271/318)[10]-1.4% (-7.2 to 4.3)[10][11]Yes
IMPACT 2 81% (235/290)[10]86% (258/301)[10]-4.7% (-10.7 to 1.3)[10][11]No
Table 2: Clinical Cure Rates in IMPACT 1 & 2 Trials (Per-Protocol Population)
TrialThis compound GroupVancomycin GroupTreatment Difference (95% CI)
IMPACT 1 88% (247/282)[10]92% (264/288)[10]-4.1% (-9.2 to 1.0)[10]
IMPACT 2 87% (214/247)[10]92% (237/259)[10]-4.9% (-10.4 to 0.6)[10]

A meta-analysis of the available data showed that the overall clinical cure rate at the end of treatment was 82.3% for this compound and 84.9% for vancomycin, with the difference not being statistically significant.[12]

Table 3: Sustained Clinical Cure and Recurrence Rates (Pooled Data)
OutcomeThis compoundVancomycinPooled Odds Ratio (95% CI)Statistical Significance
Sustained Clinical Cure Rate 64.4%[12]61.3%[12]1.14 (0.91 to 1.43)[12]Not Significant
CDI Recurrence Rate 15.4%[12]20.4%[12]0.71 (0.52 to 0.98)[12][13]Significant

While this compound did not consistently meet the primary endpoint for clinical cure, a pooled analysis suggested a statistically significant lower rate of CDI recurrence compared to vancomycin.[12][13]

Experimental Protocols

The IMPACT 1 and IMPACT 2 trials were conducted with a harmonized design to ensure comparability of the results.[10]

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, non-inferiority phase 3 trials.[10][14][15]

Patient Population:

  • Adults (aged 18 years or older) with a diagnosis of mild-to-moderate or severe CDI, confirmed by the presence of diarrhea and a positive test for C. difficile glutamate dehydrogenase and toxin A or B.[10]

  • Key Exclusion Criteria: Life-threatening or fulminant CDI, more than one previous episode of CDI within the last 3 months, and a history of inflammatory colitis.[14]

Treatment Regimens:

  • This compound Group: Oral this compound 250 mg twice daily for 10 days, plus a vancomycin-matching placebo four times daily.[10]

  • Vancomycin Group: Oral vancomycin 125 mg four times daily for 10 days, plus a this compound-matching placebo twice daily.[10]

Endpoints:

  • Primary Efficacy Endpoint: Clinical cure, defined as the resolution of diarrhea with no further treatment required for CDI.[10]

  • Follow-up: Patients were followed for 30 days after the end of treatment to assess for disease recurrence.[10]

Visualizing the Trial Workflow and Mechanisms

To better understand the clinical trial process and the mechanisms of action of the compared drugs, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_treatment 10-Day Treatment Period cluster_assessment Efficacy Assessment cluster_followup 30-Day Follow-up p Patients with Suspected CDI diag Diagnosis Confirmed (Glutamate Dehydrogenase & Toxin Positive) p->diag inc_exc Inclusion/Exclusion Criteria Met diag->inc_exc rand Randomization inc_exc->rand cad_arm This compound 250mg BID + Vancomycin Placebo QID rand->cad_arm van_arm Vancomycin 125mg QID + this compound Placebo BID rand->van_arm eot End of Treatment Assessment cad_arm->eot van_arm->eot cure Primary Endpoint: Clinical Cure eot->cure fu Follow-up Period cure->fu recur Assessment of CDI Recurrence fu->recur G cluster_this compound This compound cluster_vancomycin Vancomycin cad This compound ribosome Bacterial Ribosome cad->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn Inhibits toxin_spore Toxin Production & Spore Formation protein_syn->toxin_spore Prevents van Vancomycin precursor Cell Wall Precursors (D-Ala-D-Ala) van->precursor Binds to cell_wall_syn Cell Wall Synthesis precursor->cell_wall_syn Inhibits lysis Bacterial Cell Lysis cell_wall_syn->lysis Leads to

References

Cadazolid for C. diff: A Promising Alternative with a Stalled Trajectory

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review and meta-analysis of clinical trials reveal that cadazolid, a novel quinoxolidinone antibiotic, is a safe and effective treatment for Clostridioides difficile infection (CDI), demonstrating non-inferiority to the standard-of-care, vancomycin, in clinical cure rates and showing a statistically significant advantage in reducing CDI recurrence. Despite these promising results, the commercial development of this compound has been halted, leaving a potential gap in the therapeutic arsenal against this challenging pathogen.

This compound's journey through clinical development culminated in two large-scale, phase 3, randomized, double-blind, non-inferiority trials known as IMPACT 1 and IMPACT 2. These trials compared the efficacy and safety of this compound to vancomycin in patients with CDI. A subsequent systematic review and meta-analysis pooled the data from these pivotal trials, providing a comprehensive overview of this compound's performance.

Efficacy Showdown: this compound vs. Vancomycin

The primary measure of success in the IMPACT trials was the clinical cure rate, defined as the resolution of diarrhea without the need for further CDI treatment. The meta-analysis of the pooled data from these trials showed no statistically significant difference in clinical cure rates between this compound and vancomycin.[1][2]

However, where this compound demonstrated a notable advantage was in the sustained clinical response and the rate of CDI recurrence. The meta-analysis revealed a statistically significant lower recurrence rate for patients treated with this compound compared to those who received vancomycin.[1][2] This is a critical finding, as recurrent CDI is a major clinical challenge, leading to increased patient morbidity and healthcare costs.

Below is a summary of the key efficacy data from the pooled analysis of the IMPACT 1 and IMPACT 2 trials:

Outcome MeasureThis compound (n=624)Vancomycin (n=659)Pooled Odds Ratio (95% CI)P-value
Clinical Cure Rate 82.3%84.9%0.82 (0.61 to 1.11)0.20
Sustained Clinical Response 64.4%61.3%1.14 (0.91 to 1.43)0.27
CDI Recurrence Rate 15.4%20.4%0.71 (0.52 to 0.98)0.04

A Look at the Competition: Fidaxomicin and Metronidazole

While direct head-to-head trials of this compound against other CDI treatments like fidaxomicin and metronidazole are lacking, an indirect comparison can be drawn from existing clinical trial data for these agents.

Fidaxomicin: Multiple randomized controlled trials and meta-analyses have demonstrated that fidaxomicin is superior to vancomycin in terms of sustained clinical response and reducing CDI recurrence.[1][3] Given that this compound also showed a benefit in reducing recurrence compared to vancomycin, it is plausible that its efficacy in this regard would be comparable to fidaxomicin. However, without a direct comparative trial, this remains speculative.

Metronidazole: Metronidazole is generally considered an alternative for non-severe CDI.[4][5] Clinical trials have shown it to be non-inferior to vancomycin for mild to moderate CDI, but it is less effective in severe cases.[4] Given this compound's performance against vancomycin in a mixed population of CDI severity, it is likely that this compound would be a more effective option than metronidazole, particularly for more severe disease.

Unraveling the Mechanism: A Dual-Action Approach

This compound's efficacy stems from its unique dual mechanism of action. It primarily acts as a potent inhibitor of bacterial protein synthesis and, to a lesser extent, inhibits DNA synthesis.[6][7] This dual-action is attributed to its hybrid structure, which combines elements of an oxazolidinone and a fluoroquinolone.

The primary mechanism, protein synthesis inhibition, is achieved by binding to the 50S ribosomal subunit of C. difficile. This binding site is in the same region as that of the oxazolidinone antibiotic linezolid. However, this compound's interaction with the ribosome is distinct, allowing it to overcome some common mechanisms of linezolid resistance.

Cadazolid_Mechanism Peptidyl Transferase Center Peptidyl Transferase Center Peptide Bond Formation Peptide Bond Formation A-site A-site P-site P-site This compound This compound This compound->Peptidyl Transferase Center Binds to This compound->Peptide Bond Formation Inhibits Protein Synthesis Protein Synthesis This compound->Protein Synthesis Ultimately Inhibits Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-site Binding Blocked Peptide Bond Formation->Protein Synthesis

This compound's primary mechanism of action: Inhibition of bacterial protein synthesis.

The secondary mechanism, inhibition of DNA synthesis, is weaker and is attributed to the fluoroquinolone component of the molecule. This dual mechanism may contribute to its potent activity against C. difficile and its low potential for resistance development.

Experimental Deep Dive: The IMPACT Trial Protocol

The IMPACT 1 and IMPACT 2 trials were the cornerstone of this compound's clinical evaluation. Understanding their design is crucial for interpreting the results.

IMPACT_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_assessment Efficacy and Safety Assessment Inclusion Criteria Inclusion Criteria: - Age ≥ 18 years - Diarrhea (≥3 unformed stools in 24h) - Positive C. difficile toxin test Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria: - Life-threatening CDI - Previous CDI treatment > 24h - Inflammatory bowel disease This compound Arm This compound 250 mg Twice Daily (10 days) End of Treatment End of Treatment This compound Arm->End of Treatment Vancomycin Arm Vancomycin 125 mg Four Times Daily (10 days) Vancomycin Arm->End of Treatment End of Treatment (EOT) Day 11-12 (Test of Cure) Follow-up 30 days post-treatment (Assessment of Recurrence) Randomization->this compound Arm Randomization->Vancomycin Arm End of Treatment->Follow-up

Simplified workflow of the IMPACT 1 and IMPACT 2 Phase 3 clinical trials.

Key Methodological Details of the IMPACT Trials:

  • Study Design: The IMPACT trials were identically designed, multicenter, randomized, double-blind, placebo-controlled, non-inferiority studies.

  • Patient Population: The trials enrolled adult patients with a confirmed diagnosis of CDI, encompassing both mild-to-moderate and severe cases.

  • Intervention: Patients were randomized to receive either oral this compound 250 mg twice daily (with a vancomycin-matching placebo) or oral vancomycin 125 mg four times daily (with a this compound-matching placebo) for 10 days.

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit (48 to 72 hours after the last dose of study medication).

  • Secondary Endpoints: Key secondary endpoints included sustained clinical response (clinical cure without CDI recurrence) and the rate of CDI recurrence during the 30-day follow-up period.

The Road Not Taken: Why this compound's Development Halted

Despite the positive findings, particularly regarding the reduction in CDI recurrence, Johnson & Johnson, the company that acquired Actelion (the original developer of this compound), announced in 2018 the discontinuation of the this compound clinical development program. The decision was based on the fact that while IMPACT 1 met its primary endpoint of non-inferiority, IMPACT 2 narrowly missed this endpoint. This outcome, combined with the existing and emerging therapeutic landscape for CDI, likely contributed to the decision to halt further investment in the drug.

Conclusion: A Promising Candidate Left Behind

The systematic review and meta-analysis of this compound clinical trials paint a picture of a promising therapeutic agent for CDI. Its non-inferiority to vancomycin in achieving clinical cure, coupled with a significant advantage in preventing recurrence, positioned it as a valuable potential addition to the CDI treatment armamentarium. The unique dual mechanism of action also suggested a low potential for resistance. However, the failure to meet the primary endpoint in one of its two pivotal phase 3 trials ultimately led to the cessation of its development. For researchers, scientists, and drug development professionals, the story of this compound serves as a compelling case study of the rigorous and often unforgiving nature of pharmaceutical development, where even promising candidates can fall at the final hurdle.

References

Validation of Cadazolid's safety and tolerability profile against placebo

Author: BenchChem Technical Support Team. Date: November 2025

Cadazolid, an investigational oxazolidinone antibiotic, demonstrated a favorable safety and tolerability profile in clinical trials, although its development was ultimately discontinued. This guide provides a detailed comparison of this compound's safety data against placebo and an active comparator, supported by experimental data and protocols from its clinical development program.

Data on Safety and Tolerability

The safety and tolerability of this compound were evaluated in a series of clinical trials, including Phase 1 studies in healthy volunteers and larger Phase 3 trials in patients with Clostridium difficile infection (CDI).

Phase 1 Single and Multiple Ascending Dose Studies

In two double-blind, randomized, placebo-controlled Phase 1 studies (AC-061-101 and AC-061-102), healthy male subjects received single or multiple oral doses of this compound ranging from 30 mg to 3000 mg. This compound was found to be well-tolerated across all dosage levels.[1][2]

Summary of Adverse Events in Phase 1 Studies

Adverse EventThis compound GroupPlacebo Group
Most Common HeadacheNot specified
Diarrhea 3 out of 40 participants (SAD study)Not specified
Loss of Appetite 1 participant (MAD study)Not specified

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose Note: Specific frequencies for the placebo group were not detailed in the available documentation.

Importantly, no dose-limiting adverse reactions were observed, and there was no discernible relationship between the dose or duration of treatment and the occurrence of adverse events.[2][3]

Phase 3 IMPACT Studies

Two identically designed, multicenter, double-blind, randomized, placebo-controlled, non-inferiority Phase 3 trials (IMPACT 1 and IMPACT 2) compared this compound (250 mg twice daily) with vancomycin (125 mg four times daily) for the treatment of CDI.[4] While the primary comparator was vancomycin, the studies were placebo-controlled to maintain blinding, meaning patients received the active drug and a placebo matching the comparator drug.[4] The safety and tolerability profiles of this compound and vancomycin were found to be similar.[4] Although this compound did not meet its primary efficacy endpoint in one of the two trials, it was confirmed to be safe and well-tolerated.[4]

Experimental Protocols

The assessment of this compound's safety and tolerability was a key component of its clinical trial program. The methodologies employed were consistent with standard practices for drug development.

Phase 1 Studies Protocol
  • Study Design: The single ascending dose (SAD) and multiple ascending dose (MAD) studies were double-blind, randomized, and placebo-controlled.[1]

  • Participants: Healthy male subjects were enrolled.[1][2]

  • Dosing:

    • SAD Study: Five treatment groups received single oral doses of 30 mg, 100 mg, 300 mg, 1000 mg, or 3000 mg of this compound or a placebo.[1]

    • MAD Study: Three treatment groups received oral doses of 300 mg, 1000 mg, or 3000 mg of this compound or a placebo twice daily for 10 days.[1][3]

  • Safety Assessments: Continuous monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and laboratory parameters was conducted throughout the subjects' stay in the clinic.[1]

Phase 3 IMPACT Studies Protocol
  • Study Design: These were multicenter, double-blind, placebo-controlled, non-inferiority, randomized trials.[4]

  • Participants: Adult patients (aged 18 years or older) with mild-to-moderate or severe C. difficile infection were included.[4][5]

  • Dosing: Patients received either oral this compound 250 mg twice daily with a vancomycin-matching placebo four times daily, or oral vancomycin 125 mg four times a day with a this compound-matching placebo twice daily for 10 days.[4]

  • Safety Assessments: The safety and tolerability of the two antibiotics were compared.[4] Key safety endpoints included the monitoring and recording of all adverse events.

Visualizing the Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial designed to assess the safety and tolerability of an investigational drug like this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Treatment Phase cluster_assessment Safety Assessment cluster_analysis Data Analysis & Reporting screening Patient Screening enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization drug_admin Drug Administration (this compound or Placebo/Comparator) randomization->drug_admin monitoring Adverse Event Monitoring drug_admin->monitoring vitals Vital Signs & ECGs monitoring->vitals labs Laboratory Tests vitals->labs data_collection Data Collection labs->data_collection analysis Statistical Analysis data_collection->analysis reporting Reporting analysis->reporting

Caption: Workflow of a randomized controlled trial for drug safety assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Cadazolid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Cadazolid is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on its chemical properties and general best practices for pharmaceutical waste management.

This compound is an investigational antibiotic combining structural elements of both oxazolidinone and fluoroquinolone classes.[1] Its intended use is for the treatment of Clostridium difficile-associated diarrhea.[2] Understanding its chemical nature is fundamental to establishing safe disposal protocols.

Key Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. This information is essential for a preliminary risk assessment in a laboratory setting.

PropertyValue
Molecular Formula C₂₉H₂₉F₂N₃O₈
Molecular Weight 585.6 g/mol
Appearance Solid (presumed)
Water Solubility Low

Source: PubChem CID 44242317[3]

Standard Operating Procedure for this compound Disposal

Given the absence of a specific SDS, the following procedures are based on established guidelines for the disposal of chemical and pharmaceutical waste in a laboratory setting. These steps are designed to minimize risk to personnel and the environment.

Experimental Protocol for Inactivation and Disposal

This protocol outlines a general method for preparing this compound waste for final disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Appropriate waste container (e.g., a clearly labeled, sealable container for hazardous chemical waste)

  • Inert absorbent material (e.g., vermiculite or sand)

Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment. Due to its classification as a fluoroquinolone and oxazolidinone, it should be handled with care to avoid inhalation of dust or direct skin contact. All handling of solid this compound should be performed in a chemical fume hood.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.

  • Decontamination of Glassware and Surfaces:

    • All glassware and surfaces that have come into contact with this compound should be decontaminated.

    • A common practice for decontamination is to rinse with a suitable solvent (e.g., ethanol or methanol) followed by a triple rinse with water. The solvent rinse and the first water rinse should be collected as hazardous liquid waste.

  • Disposal of "Empty" Containers:

    • Containers that held the pure compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

  • Final Disposal:

    • All collected this compound waste (solid and liquid) must be disposed of through the institution's designated hazardous waste management program.

    • Ensure that the waste containers are properly labeled with the contents, including the full chemical name "this compound" and any other components of the waste stream.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research laboratory.

Cadazolid_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid empty_container Empty Primary Container assess_waste->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse final_disposal Dispose of all Hazardous Waste through Institutional EHS collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended for guidance in a research setting and is not a substitute for a formal Safety Data Sheet. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements. It is highly recommended to contact the manufacturer, Actelion Pharmaceuticals Ltd. (a subsidiary of Johnson & Johnson), to request a formal SDS for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.